2-Piperidinol

Catalog No.
S783025
CAS No.
45506-41-0
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinol

CAS Number

45506-41-0

Product Name

2-Piperidinol

IUPAC Name

piperidin-2-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2

InChI Key

LEGMHPGYPXPXKB-UHFFFAOYSA-N

SMILES

C1CCNC(C1)O

Canonical SMILES

C1CCNC(C1)O

Piperidinols in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Piperidinol is an important scaffold in medicinal chemistry. The table below summarizes key research on piperidinol-based compounds, which illustrates the scaffold's significance but also highlights that specific NMR data for the core structure is often embedded in studies of more complex molecules.

Compound / Study Focus Relevance / Key Finding Reported Analytical Data
PIPD1 & FMD-88 [1] Novel piperidinol-based MmpL3 inhibitors active against Mycobacterium abscessus. Compound structures confirmed by (^1)H-NMR, (^{13})C-NMR, and mass spectrometry [1].
Anti-tuberculosis Hit Optimization [2] A commercially available piperidinol compound (1) identified as a hit against tuberculosis. A 22-member library was synthesized; biological activity (MIC) was reported, but specific NMR shifts for the core 2-piperidinol were not provided [2].
This compound as a Reaction Product [3] A unique six-membered ring this compound derivative was identified as a major product of lysine oxidation. Serves as a structural analogue, confirming the this compound motif can be a stable product in biochemical pathways [3].

How to Locate the Specific NMR Data

  • Consult Specialized NMR Databases: Commercial spectral databases from suppliers like Sigma-Aldrich (which provides general NMR impurity data [4]) or dedicated platforms like SciFinder and Reaxys are the most reliable sources for curated NMR spectra of specific compounds.
  • Search for Synthetic Procedures: The synthesis of simpler this compound derivatives or its use as a starting material in methodologies papers is more likely to contain full spectroscopic characterization.
  • Predict the Spectrum: You can estimate the chemical shifts for this compound using standard values for piperidines and considering the effect of the hydroxyl group [5]. Protons on carbons adjacent to nitrogen and oxygen are typically deshielded.

To help visualize the general workflow for characterizing such a compound, the following diagram outlines the key steps from synthesis to data interpretation.

Start Start: Compound Characterization Synth Synthesis & Purification Start->Synth NMR NMR Analysis Synth->NMR Data Data Interpretation NMR->Data DB Database/Literature Comparison Data->DB Result Structure Confirmed DB->Result

Experimental Workflow for NMR Characterization

A Path Forward for Your Research

I hope this information helps contextualize your search for this compound NMR data. Obtaining this specific spectrum likely requires querying a specialized analytical database.

References

Pharmaceutical Applications and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Piperidine derivatives exhibit a broad spectrum of pharmacological activities. The table below summarizes some key applications and representative quantitative data.

Pharmacological Activity Representative Compound / Class Key Molecular Target / Mechanism Representative Quantitative Data (IC50/Ki)
Anticancer N-(piperidine-4-yl)benzamide derivative [1] Not Specified IC₅₀ value 15-fold higher than Sorafenib [1]
IKKb inhibitor (EF24 analog) [2] IκB kinase (IKKb) inhibition Better IKKb inhibition than reference drug [2]
Benzenesulfonamide derivatives [2] Carbonic Anhydrase (CA) IX/XII inhibition Potent inhibition of CA II, IX, XII [2]
Antiviral Adamantane-substituted piperidine [1] Rimantadine-resistant influenza A strains IC₅₀ = 7.7 µM [1]
Antimicrobial Piperidine-4-one oxime derivative [1] Antifungal (vs. Candida-51) MIC more effective than amphotericin B [1]
α-Glucosidase Inhibition Chiral 3,4-dihydroxy piperidine [3] α-Glucosidase inhibition IC₅₀ = 102.96 µM (3-4x higher than standard) [3]
Antidepressant Piperine [1] Antidepressant-like effects in mice Demonstrated effect in chronic mild stress model [1]
Antipsychotic Melperone [4] Second-generation antipsychotic Synthesized via pyridine hydrogenation [4]

Synthesis and Experimental Protocols

Multiple synthetic strategies are employed to construct the piperidine ring, each with specific protocols and considerations.

Hydrogenation/Reduction of Pyridines

This is a fundamental method for converting readily available pyridines into piperidines [4].

  • Typical Conditions: Reactions often use transition metal catalysts (e.g., Ru, Co, Ni, Pd, Rh) under high pressure of H₂ and elevated temperatures [4].
  • Protocol Example (Cobalt Catalyst):
    • A heterogeneous cobalt catalyst on titanium nanoparticles with melamine can be used.
    • The reaction can be performed in water as a solvent without the need for acid additives.
    • This method has been applied to the synthesis of drugs like Melperone [4].
  • Key Considerations:
    • Stereoselectivity: Achieving a specific isomer is a major challenge. For example, Glorius et al. developed Rh(I) and Pd-catalyzed methods for the diastereoselective cis-hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines [4].
    • Chemoselectivity: The reaction can be tuned. For instance, Usuki et al. combined a Suzuki-Miyaura coupling with hydrogenation in a one-pot sequence to synthesize Donepezil, an Alzheimer's drug, under mild conditions [4].
Electroreductive Cyclization in Flow

This modern, environmentally friendly approach uses electricity instead of chemical reductants [5].

  • Protocol Example:
    • Reaction Setup: A flow microreactor with a glassy carbon (GC) cathode and a Pt plate anode, separated by a 40 µm gap [5].
    • Conditions: Use THF as solvent with n-Bu₄N·ClO₄ as supporting electrolyte. The electricity passed is 2.15 F mol⁻¹ [5].
    • Procedure: Pump a solution of an imine (e.g., benzylideneaniline) and a terminal dihaloalkane (e.g., 1,4-dibromobutane) through the microreactor.
    • Mechanism: The imine is reduced at the cathode to a radical anion, which attacks the dihaloalkane. After a second reduction, the molecule cyclizes to form the piperidine [5].
  • Key Advantage: This method avoids the use of stoichiometric metal reagents and toxic mercury cathodes used in older batch-type electrochemical methods [5].

The workflow for this synthesis is outlined below.

Start Start Reaction Setup Reactor Flow Microreactor (GC Cathode / Pt Anode) Start->Reactor Solution Prepare Solution: Imine + 1,4-dibromobutane in THF with n-Bu₄N·ClO₄ Reactor->Solution Electrolysis Electroreductive Cyclization Solution->Electrolysis Product Piperidine Derivative Electrolysis->Product

Intramolecular Cyclization of Alkenylamides

This method uses rhodium-catalyzed hydroformylation to trigger cyclization [6].

  • Protocol Example:
    • A catalytic amount of Rh₄(CO)₁₂ is used under CO/H₂ (1:1) at high pressure (82 atm).
    • The substrate, a 3-butenamide, undergoes a highly regioselective hydroformylation directed by the amide group.
    • The resulting aldehyde spontaneously reacts with the amide nitrogen to form a hemiamidal intermediate, which dehydrates and isomerizes to yield a dihydropyridone (a piperidinone), a valuable synthetic intermediate [6].

Pharmacophore Features and Structure-Activity Relationships (SAR)

The piperidine ring is a versatile scaffold, and its biological activity is highly dependent on substitution patterns.

  • Stereochemistry: The three-dimensional orientation of substituents is critical. In gamma-secretase inhibitors, *cis-disubstituted piperidines were 5-10 times more active than their *trans-congeners [3].
  • Substituent Effects:
    • Hydrophobic Groups: The presence of hydrophobic groups like chlorine or fluorine is often essential for binding to the enzyme's active site [1].
    • Chain Length: In diphenyl(piperidine-4-yl)methanol derivatives, increasing the carbon chain length reduced antitumor activity [1].
    • Polar Groups: In α-glucosidase inhibitors, polar substituents (e.g., -OH, -NH₂) had a positive effect on inhibitory potential [3].
  • Rigidity and Three-Dimensionality: The "escape from flatland" approach, which uses saturated, three-dimensional structures like spirocyclic piperidines, can improve interaction with protein binding sites and is a successful strategy in anticancer agent development [2].

Molecular Mechanisms and Signaling Pathways

Piperidine-based compounds exert their effects by modulating key cellular signaling pathways. The anticancer activities of piperine, a natural piperidine derivative, provide a clear example of this multi-target mechanism, as shown below.

Diagram: Piperine, a natural piperidine derivative, inhibits multiple pro-survival signaling pathways (PI3k/Akt, NF-κB, STAT-3) and induces cell cycle arrest, leading to mitochondrial-mediated apoptosis in cancer cells [7].

Conclusion and Research Directions

Piperidine remains a cornerstone heterocycle in medicinal chemistry. Future research directions include:

  • Developing novel, stereoselective synthetic methods to access diverse piperidine scaffolds [4] [5].
  • Applying computational methods like QSAR and molecular modeling to predict activity and optimize lead compounds, especially concerning challenges like cardiotoxicity (hERG inhibition) [8].
  • Further exploration of the pharmacophore by creating spiro- and fused-ring systems to explore three-dimensional chemical space [2].

References

2-Piperidinol chiral center and stereochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 2-Piperidinol

The table below summarizes the basic identifying information for this compound [1].

Property Description
Chemical Name This compound
CAS Registry Number 45506-41-0 [2]
Molecular Formula C₅H₁₁NO [1]
IUPAC Name Piperidin-2-ol

A closely related compound is 2-Piperidinone (CAS 675-20-7), which has the formula C₅H₉NO and is the lactam form of this compound [3]. It's important to distinguish between these two in synthesis and analysis.

Stereochemistry & Synthesis

The core of your query revolves around the chiral center at the second carbon of the piperidine ring. The substituents on this carbon are -OH, -H, -N-, and the rest of the carbon chain, which are all different, making it a chiral center [4].

  • As a Chiral Building Block: 2-Piperidone (the lactam) is a precursor for creating chiral 3-Piperidinol alkaloids. Researchers have prepared an enantiomeric pair of a 2-piperidone building block using methods like bakers' yeast reduction of a β-keto ester or lipase-mediated transesterification [5].
  • Formation via Oxidative Deamination: A 2021 study identified a unique six-membered ring This compound derivative as a major product of the oxidative deamination of a lysine analog. This reaction, which can be mediated by polyphenols in the presence of copper ions, creates a dynamic equilibrium between an aldehyde and the this compound form [6]. This pathway is relevant in biochemical contexts like innate immunity.

Experimental Insights

The study on oxidative deamination provides a reproducible experimental protocol [6]:

  • Reaction Setup: The lysine analog N-biotinyl-5-aminopentylamine (Bt-APA) was incubated with hen's eggshell membrane (a source of lysyl oxidase) in 0.1 M sodium phosphate buffer for 48 hours.
  • Analysis & Identification: Reaction mixtures were analyzed by LC-MS and NMR.
    • LC-MS identified three oxidized products.
    • NMR analysis (with signals at 5.55, 5.90 ppm in ¹H-NMR and 71.92, 76.50 ppm in ¹³C-NMR) confirmed the structure of the this compound product, showing it exists as a mixture of diastereomers in solution.

The workflow for this experiment can be summarized as follows:

Start Start: Lysine Analog (Bt-APA) A Incubation with Lysyl Oxidase Source (Eggshell Membrane) Buffer, 48 hours Start->A B Reaction Mixture Analysis via LC-MS A->B C Identify Oxidized Products I, II, III B->C D Isolate Product II for NMR Characterization C->D E Confirm Structure: This compound Derivative (Diastereomeric Mixture) D->E

Research Context & Application

The market for this compound is growing, driven by its role as a key intermediate in pharmaceuticals, particularly for antidepressants and antipsychotics [2]. The demand for high-purity, single-enantiomer intermediates in drug development underscores the importance of the stereochemical research discussed above.

References

Natural Sources and Key Piperidine Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Piperidine alkaloids are a widespread class of natural products characterized by a saturated six-membered ring containing five methylene groups and one amine group [1]. The following table summarizes prominent piperidine alkaloids and their natural plant sources.

Alkaloid Name Major Natural Source Plant Family Key Biological Activities / Notes
Piperine Piper nigrum (Black Pepper) [2] [3] [1] Piperaceae Responsible for pungent taste; enhances bioavailability of drugs; shows anti-inflammatory, antioxidant, antimicrobial activity [3] [1]
Coniine Conium maculatum (Poison Hemlock) [3] [4] Apiaceae Highly toxic; nicotinic acetylcholine receptor (nAChR) agonist; causes respiratory failure [3]
Lobeline Lobelia inflata (Indian Tobacco) [3] [1] Campanulaceae Mixed nAChR agonist/antagonist; used for smoking cessation, respiratory conditions, CNS disorders [3] [1]
Anabasine Nicotiana spp. (Tobacco) [3] Solanaceae nAChR agonist [3]
Ammodendrine Lupinus spp. (Lupins) [3] Fabaceae Associated with teratogenic effects (e.g., crooked calf disease) [3]
1-Deoxynojirimycin Morus alba (White Mulberry) [3] Moraceae Potent α-glycosidase inhibitor; potential for hyperglycemia and obesity treatment [3]
Cytisine Laburnum anagyroides [3] Fabaceae nAChR agonist; structure contains piperidine fused with quinolizidine [3]
Norditerpenoid Alkaloids (e.g., Aconitine, Methyllycaconitine) Aconitum and Delphinium genera (e.g., Monkshood, Larkspur) [3] Ranunculaceae High biological activity; interact with voltage-gated sodium channels (VGSCs) and nAChRs; highly poisonous but have therapeutic potential (e.g., Lappaconitine HBr used as anti-arrhythmic in Russia) [3]

Experimental Protocols for Key Activities

For researchers aiming to evaluate the bioactivity of piperidine alkaloids, here are detailed methodologies for two key assays cited in recent literature.

Protocol for Assessing Anti-Aggregation and Anti-Glycation Potential

A 2025 study investigated the interaction of the piperidine alkaloid lobeline with the model protein ovalbumin (OVA) to assess its anti-fibrillation and anti-glycation potential [5].

  • Protein Binding and Stability:

    • Fluorescence Spectroscopy: Prepare OVA solution in phosphate buffer (pH 7.4). Titrate with increasing concentrations of lobeline. Measure fluorescence quenching at an excitation wavelength of 280 nm and emission spectrum between 290-450 nm. Analyze data using Stern-Volmer equation to confirm static quenching and calculate binding constant (K~b~) [5].
    • Isothermal Titration Calorimetry (ITC): Load OVA solution into the sample cell and lobeline solution into the syringe. Perform successive injections to measure heat change. Fit data to determine thermodynamic parameters (ΔH, ΔS, K~a~), confirming an entropy-driven, exothermic interaction [5].
    • Differential Scanning Calorimetry (DSC): Scan OVA and OVA-lobeline complex under controlled temperature increase. Measure the transition midpoint (T~m~) to demonstrate lobeline-induced stabilization of OVA [5].
    • Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (e.g., 190-250 nm) of OVA with and without lobeline to detect any ligand-induced conformational changes in the protein's secondary structure [5].
  • Anti-Aggregation Assay:

    • Fibril Induction: Incubate OVA solution at high temperature (e.g., 65°C) for several hours in an agitated state to induce fibril formation [5].
    • Inhibition Test: Co-incubate OVA with lobeline during the fibrillation process.
    • Detection and Quantification:
      • Use Thioflavin T (ThT) Assay: ThT fluorescence increases upon binding to amyloid-like fibrils (Ex/Em ~440/485 nm). Reduced fluorescence in lobeline-treated samples indicates inhibition of fibrillation [5].
      • Use Nile Red (NR) and ANS Assay: These dyes bind to hydrophobic patches exposed during aggregation. Monitor fluorescence to track aggregation.
      • Turbidity Measurements: Measure apparent absorbance at 400-600 nm as an indicator of large aggregate formation.
      • Morphological Studies: Use transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize and confirm the absence of fibrillar structures in treated samples [5].
  • Anti-Glycation and Antioxidant Assay:

    • Glycation Model: Incubate OVA with D-fructose for several days to generate advanced glycation end-products (AGEs).
    • Treatment: Include lobeline in the glycation system.
    • Measurement: Monitor the fluorescence of AGEs (Ex/Em ~370/440 nm). A reduction in fluorescence in lobeline-treated samples indicates anti-glycation activity. Assess antioxidant activity through standard assays like DPPH or FRAP [5].
General Synthesis of Piperidin-4-one Derivatives

The piperidin-4-one ring is a key scaffold for many bioactive alkaloids and can be synthesized via a Mannich condensation reaction [6].

  • Reaction: Conduct a one-pot cyclocondensation between an aromatic aldehyde, a ketone (e.g., ethylmethylketone), and ammonium acetate.
  • Procedure: Mix the aldehyde (e.g., 2 mmol), ketone (e.g., 2 mmol), and ammonium acetate (e.g., 1.5 mmol) in absolute ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC. After completion, cool the mixture to room temperature. Pour the reaction mixture into crushed ice with stirring. Filter the separated solid and recrystallize it from ethanol to obtain the pure 2,6-disubstituted piperidin-4-one derivative [6].
  • Modification: This method can be adapted using different aliphatic ketones (e.g., acetone, dibenzyl ketone) and amines (e.g., methylamine) to create a diverse library of 2,3,6-trisubstituted and 3,5-disubstituted piperidin-4-ones [6].

Biosynthetic Pathway of Piperidine Alkaloids

The core piperidine ring in many plant-derived alkaloids is biosynthesized from the amino acid L-lysine. The following diagram illustrates the key enzymatic steps in this pathway.

pipeline LYS L-Lysine CAD Cadaverine LYS->CAD Decarboxylation (Enzyme: PLP-dependent decarboxylase) PIPE Δ¹-Piperideine CAD->PIPE Oxidative Deamination (Enzyme: Diamine oxidase, DAO) PEL Pelletierine PIPE->PEL Mannich Reaction with Acetoacetyl-CoA & Hydrolysis/Decarboxylation PIP Piperidine Alkaloids (e.g., Piperine) PEL->PIP Further Modification (e.g., N-methylation, condensation)

This pathway is fundamental to the formation of a vast array of piperidine alkaloids in nature [7] [1].

Pharmaceutical Relevance and Research Directions

Piperidine alkaloids exhibit a remarkable "dose-dependent duality" – they can be highly toxic at one dose and therapeutically beneficial at another [3]. This makes them valuable as both lead compounds for drug development and tools for studying biological systems.

  • Neurological Targets: Alkaloids like coniine, cytisine, and lobeline act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), informing the development of drugs for neurological disorders and addiction [3]. Methyllycaconitine (MLA) is a potent competitive antagonist selective for the α7-nAChR subtype [3].
  • Cardiovascular and Pain Targets: Norditerpenoid alkaloids from Aconitum and Delphinium interact with voltage-gated sodium channels (VGSCs). While aconitine is a lethal cardiotoxin that activates VGSCs, lappaconitine is a blocker and its salt (allapinine) is used clinically as an anti-arrhythmic drug [3].
  • Metabolic Disorders: 1-Deoxynojirimycin from white mulberry is a potent α-glycosidase inhibitor, making it a candidate for treating hyperglycemia and obesity [3].
  • Emerging Sources: Recent research highlights piperidine polyketide alkaloids (PPAs) of bacterial origin, particularly from actinomycetes. These compounds feature complex structures (e.g., indolizidine, quinolizidine) and represent a promising frontier for discovering new antibiotics and bioactive agents [8].

References

2-Piperidinol hydrogen bonding capacity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Analysis of 2-Piperidinol

This compound is a heterocyclic compound featuring both a secondary amine group (-NH-) and a hydroxyl group (-OH) on its ring. This structure allows it to be a versatile player in hydrogen bonding.

  • Hydrogen Bond Donors: The hydrogen atoms on the hydroxyl (O-H) and the hydrogen atom on the secondary amine (N-H) can act as strong hydrogen bond donors [1] [2]. These H atoms, bonded to electronegative O and N, carry significant partial positive charges.
  • Hydrogen Bond Acceptors: The lone pairs on the oxygen atom of the hydroxyl group and the lone pair on the nitrogen atom of the amine can function as hydrogen bond acceptors [1] [3].

The following diagram maps these donor and acceptor sites onto the this compound molecule.

G cluster_sites Hydrogen Bonding Sites cluster_OH cluster_NH compound This compound Molecule OH Hydroxyl Group (-OH) compound->OH NH Amine Group (-NH-) compound->NH OH_Donor Donor: O-H Hydrogen OH->OH_Donor OH_Acceptor Acceptor: Oxygen Lone Pairs OH->OH_Acceptor NH_Donor Donor: N-H Hydrogen NH->NH_Donor NH_Acceptor Acceptor: Nitrogen Lone Pair NH->NH_Acceptor

Diagram: Visualization of hydrogen bond donor and acceptor sites on a this compound molecule.

Hydrogen Bond Capacity

Based on its functional groups, the theoretical hydrogen bonding capacity of this compound can be summarized as follows.

Feature Description / Capacity Rationale
Total Hydrogen Bond Donors 2 One from the O-H group and one from the N-H group [1] [4].
Total Hydrogen Bond Acceptors 2 Two atoms with lone pairs: the oxygen and the nitrogen [1] [3].
Expected Bond Strength Moderate Typical for O-H···O/N and N-H···O/N bonds, with energies often in the 5-29 kJ/mol range [1] [2].
Type of Bonds Can form both Intermolecular and Intramolecular bonds [1] [2]. Intermolecular bonds influence melting/boiling points; intramolecular bonds can influence the molecule's preferred shape (conformation).

Experimental Characterization Protocols

To move from theoretical prediction to experimental confirmation, here are detailed methodologies for key techniques.

Infrared (IR) Spectroscopy

This technique detects hydrogen bonding through its effect on the vibration frequency of O-H and N-H bonds.

  • Sample Preparation: Analyze the compound as a solid KBr pellet and in a dilute solution in a non-polar solvent (e.g., CCl4 or CHCl3) [1] [2].
  • Experimental Procedure:
    • Record the IR spectrum of the dilute solution first. In this isolated state, molecules are mostly free of intermolecular hydrogen bonds, showing the "free" O-H and N-H stretching frequencies (typically around 3600-3500 cm⁻¹).
    • Record the IR spectrum of the solid pellet. In the solid state, molecules are packed closely, promoting intermolecular hydrogen bonding.
  • Expected Results & Interpretation: The formation of hydrogen bonds weakens and lengthens the O-H and N-H bonds. This causes a significant shift of their stretching vibrations to lower frequencies (a red shift or bathochromic shift) in the solid-state spectrum compared to the solution spectrum. A broadened absorption band in the 3500-3200 cm⁻¹ region is a classic indicator of hydrogen bonding [1] [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is sensitive to the electronic environment of atoms, which is altered by hydrogen bonding.

  • Sample Preparation: Prepare a sample in a common deuterated solvent (e.g., CDCl3). For studies on concentration-dependent association, prepare a series of samples with varying concentrations.
  • Experimental Procedure:
    • Acquire a standard ¹H NMR spectrum.
    • Note the chemical shift (δ) of the O-H and N-H protons. These protons are often broad and their chemical shifts can vary.
    • To confirm concentration dependence, run NMR on a highly concentrated solution and a very dilute solution.
  • Expected Results & Interpretation: Increased hydrogen bonding at higher concentrations deshields the proton, causing its signal to shift downfield (to a higher δ value) [1] [5]. For example, a shift from δ 4.5 ppm in a dilute solution to δ 7.0 ppm in a concentrated solution would be strong evidence for intermolecular hydrogen bonding. Solid-state NMR can provide even more direct evidence of hydrogen bond geometry [5].
X-ray Crystallography (Definitive Method)

This is the most powerful technique as it provides a direct, three-dimensional picture of the molecule and its interactions in the solid state.

  • Sample Preparation: Grow a high-quality single crystal of this compound suitable for diffraction.
  • Experimental Procedure:
    • Mount the crystal on a diffractometer and collect X-ray diffraction data at a controlled temperature (e.g., 100 K to reduce atomic motion).
    • Solve and refine the crystal structure.
  • Expected Results & Interpretation: The refined structure will show precise atomic positions. You can directly measure:
    • The H···Acceptor distance (expected to be less than the sum of the van der Waals radii, e.g., < 270 pm for H···O) [1].
    • The Donor-H···Acceptor angle. Angles closer to 180° indicate stronger, more linear hydrogen bonds [1].
    • The overall molecular packing in the crystal, revealing the network of intermolecular hydrogen bonds.

Relevance in Drug Design

In drug discovery, hydrogen bonding is a primary mechanism for molecular recognition between a ligand and its biological target.

  • Target Binding and Specificity: The -OH and -NH groups of a this compound-derived drug can form specific hydrogen bonds with complementary acceptor and donor groups on a protein target (e.g., backbone carbonyls, side chains of serine, threonine, aspartate, etc.) [6]. This specificity is crucial for achieving high potency and reducing off-target effects.
  • Optimization of Binding Affinity: During lead optimization, medicinal chemists aim to "grow" the molecule into hydrophobic sub-pockets of the target. The goal is to balance strong, specific hydrogen bonding with favorable hydrophobic interactions [6]. Optimizing this mix of interactions is key to altering binding affinity and improving drug efficacy.
  • Influence on Solubility and Permeability: The hydrogen bond donors and acceptors in this compound can improve the aqueous solubility of a drug candidate, which is desirable for formulation. However, too many can negatively impact its ability to cross cell membranes via passive diffusion. The Rule of 5 guidelines highlight that having no more than 5 H-bond donors and 10 H-bond acceptors is generally favorable for oral bioavailability.

A Practical Workflow for Characterization

For a new researcher approaching this problem, the following workflow is recommended.

G Start Start: Theoretical Analysis Step1 1. IR Spectroscopy Start->Step1 Step2 2. NMR Spectroscopy Step1->Step2 Confirms H-bond presence Step3 3. X-ray Crystallography Step2->Step3 Guides crystal growth Analysis Data Integration and Reporting Step3->Analysis Provides definitive geometry

Diagram: A recommended experimental workflow for characterizing hydrogen bonds, progressing from solution-based analysis to definitive solid-state structure.

Key Takeaways and How to Proceed

  • Theoretical Capacity: this compound is predicted to have 2 hydrogen bond donors and 2 acceptors, making it a highly capable participant in a network of moderate-strength hydrogen bonds.
  • Experimental Path: The path to confirmation involves IR and NMR spectroscopy for initial evidence, with X-ray crystallography providing the ultimate, unambiguous proof of hydrogen bond geometry and strength.
  • Drug Design Value: This hydrogen-bonding profile makes this compound a valuable scaffold in drug discovery for mediating specific and high-affinity interactions with biological targets.
  • Search specialized databases: Interrogate crystallographic databases like the Cambridge Structural Database (CSD). A search for "piperidinol" or related structures may reveal existing crystal structures with measured hydrogen bond parameters.
  • Consult specialized literature: Perform a literature search on platforms like SciFinder or Reaxys for "this compound hydrogen bonding" or "piperidinol crystal structure" to find any published studies that have already investigated this molecule.

References

2-Piperidinol building block for pharmaceutical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Application Overview and Market Context

Piperidine rings are among the most common heterocycles in FDA-approved medications and drug candidates [1]. They serve as fundamental scaffolds for designing molecules for various therapeutic areas.

  • Primary Applications: The main application of these building blocks is in the pharmaceutical industry, where they are used to synthesize Active Pharmaceutical Ingredients (APIs) and during drug discovery research [2] [3] [4]. A significant emerging application is in the development of novel antifungal agents, with research demonstrating potent activity against clinically relevant Candida species [5] [6].
  • Market Growth: The market for piperidine building blocks is expanding steadily, driven by ongoing drug discovery and a shift towards more three-dimensional molecular architectures in drug design [3] [7]. The table below summarizes key market data.
Market Aspect Detail
Global Piperidine Building Blocks Market Size (2025) US$ 109 million (projected) [3]
Global Piperidine Building Blocks Market Size (2031) US$ 150 million (projected) [3]
Projected Compound Annual Growth Rate (CAGR) 5.6% (2025-2031) [3]
US 2-Piperidinol Market Growth (2026-2033) CAGR of 6.3% [8]
Key End-User Industries Pharmaceuticals, Agrochemicals, Scientific Research [3] [4]

Synthesis and Application Protocols

Here are detailed methodologies for the synthesis of piperidine derivatives and their incorporation into advanced drug delivery systems.

Protocol 1: Synthesis of N-Alkylpiperidine Antifungal Hybrid Molecules

This protocol, adapted from recent research, describes creating hybrid molecules with potent antifungal activity [5].

  • Primary Objective: To synthesize a series of 2-(N-alkylpiperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(N-alkylpiperidin-4-yl)decahydroisoquinoline derivatives and evaluate their antimycotic efficacy.
  • Key Materials:
    • Starting Materials: tert-Butyl 4-oxopiperidine-1-carboxylate, 1,2,3,4-tetrahydroisoquinoline, trans-decahydroisoquinoline.
    • Reagents: Sodium triacetoxyborohydride (STAB), Hydrogen chloride (HCl) in diethyl ether, Aliphatic carboxylic acid chlorides (C4, C8, C12), Lithium aluminium hydride (LiAlH4), Aliphatic aldehydes (e.g., n-octanal, n-dodecanal).
    • Solvents: Dichloromethane (DCM), Diethyl ether, Ethanol.
  • Experimental Workflow:

The synthesis of the target compounds involves a multi-step pathway, with reductive amination as a key reaction.

G start Start: Boc-protected 4-oxopiperidine (1a) step1 Step 1: Reductive Amination with NaBH(OAc)₃ start->step1 intermediates Boc-protected diamines (3a-c) step1->intermediates step2 Step 2: Boc Deprotection with HCl/Et₂O intermediates->step2 amines Free secondary amines (4a-c) step2->amines pathA Path A: Amide Route amines->pathA pathB Path B: Direct Alkylation amines->pathB step3A Acylation with Aliphatic Acid Chlorides pathA->step3A amides Amide intermediates (5b, 5d-i) step3A->amides step4A Reduction with LiAlH₄ amides->step4A end Final N-alkylpiperidine Target Compounds (6-series) step4A->end step3B Reductive Alkylation with Aldehydes & NaBH(OAc)₃ pathB->step3B step3B->end

Synthesis Pathways for N-Alkylpiperidine Antifungals

  • Biological Evaluation:
    • Assay: Broth microdilution assay according to CLSI guidelines.
    • Procedure: Determine the Minimum Inhibitory Concentration (MIC) required for 100% growth inhibition (MIC₁₀₀). Begin with pre-screening against Yarrowia lipolytica. Test active compounds against clinically relevant strains like C. albicans, C. krusei, and C. glabrata.
    • Key Findings: Activity is highly dependent on the length of the N-alkyl side chain. Compounds with a C12 (dodecyl) chain (e.g., 6i, 6f) showed the highest potency, with MIC values as low as 1.6 µg/mL against some Candida species. The free amine function is essential for activity [5].
Protocol 2: Preparation of Piperidine-Based Bioactive Films for Drug Delivery

This protocol outlines the synthesis of a piperidine propanenitrile derivative and its formulation into sodium alginate/poly(vinyl alcohol) bioactive films for potential controlled drug delivery applications [1].

  • Primary Objective: To synthesize 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) and incorporate it into a polymeric film to create a system with antimicrobial properties.
  • Key Materials:
    • Chemicals: Piperidine, Ethyl cyanoacetate, Ethanol (absolute).
    • Polymers: Sodium Alginate (SA), Poly(vinyl alcohol) (PVA).
    • Equipment: Magnetic stirrer, Teflon casting dishes, FT-IR Spectrophotometer, NMR Spectrometer, SEM.
  • Experimental Workflow:

G synth_start Start: Ethyl cyanoacetate (1) and Piperidine (2) reaction Nucleophilic Substitution Ethanol, Stir 2h at Room Temp synth_start->reaction ppn 3-oxo-3-(piperidin-1-yl) propanenitrile (PPN) (Colorless crystals, 92% yield) reaction->ppn film_prep Film Preparation ppn->film_prep dissolve_SA Dissolve SA (5g/100mL) in distilled water film_prep->dissolve_SA mix Mix SA solution with PVA solution (5% w/v) dissolve_SA->mix add_ppn Add PPN (0.05-0.15g) with continuous stirring mix->add_ppn cast Cast solution into Teflon dish add_ppn->cast dry Dry at room temperature cast->dry final_film Final Bioactive Film dry->final_film

Workflow for Piperidine-Based Bioactive Film Preparation

  • Characterization & Bioactivity:
    • Structural Confirmation: Confirm PPN structure using ¹H NMR and single-crystal X-ray diffraction. Analyze films using FTIR to confirm chemical bonding between PPN's cyano group and the polymers' hydroxyl groups.
    • Morphology & Properties: Study film surface using Scanning Electron Microscopy (SEM), which typically reveals smooth, homogenous surfaces. Evaluate mechanical properties like tensile strength.
    • Antimicrobial Activity: Assess using standard methods against bacterial (e.g., P. aeruginosa, S. aureus, E. coli) and fungal (e.g., C. albicans) species. These PPN-containing films have shown promising broad-spectrum antimicrobial potency [1].

Key Research and Development Insights

  • Innovative Synthesis Techniques: A groundbreaking two-step strategy combining biocatalytic C–H oxidation and radical cross-coupling has been developed to simplify the synthesis of complex piperidines [7] [9]. This method uses enzymes to add a "handle" (a hydroxy group) to a specific position on the piperidine ring, which is then used in a nickel-catalyzed reaction to form new carbon-carbon bonds. This modular approach can reduce synthetic steps from up to 17 down to as few as 2-5, drastically cutting development time and cost [9].
  • Strategic Imperative for 3D Architectures: The pharmaceutical industry is increasingly moving away from flat, 2D molecules (like pyridines) towards saturated, 3D structures (like piperidines) to improve drug specificity and performance [7]. This shift makes versatile and efficient synthetic routes to piperidine building blocks, such as this compound and its derivatives, critically important for modern drug discovery programs.

Reference List

    • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl) Antimycotics (2025). Arch Pharm.
  • - Global Piperidine Building Blocks Market Growth 2025-2031 (2025). Infinity Market Research.
  • - Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications (2025). Scientific Reports.
  • - A simpler way to make complex piperidines (2025). Chemical & Engineering News.
  • - New synthesis technique cuts drug development time and cost (2024). Phys.org.

References

Application Notes and Protocols: Piperidinol Derivatives as Antitubercular Agents

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Piperidinol Derivatives as Anti-Tubercular Agents

Tuberculosis (TB) remains a devastating global health crisis, with the emergence of multi-drug resistant strains exacerbating the urgent need for novel therapeutic approaches. The piperidinol scaffold has emerged as a promising structural backbone for developing new anti-tubercular agents with potent activity against Mycobacterium tuberculosis. This heterocycle contains a six-membered ring with one nitrogen atom and five carbon atoms in the sp³-hybridized state, allowing for diverse chemical modifications that fine-tune pharmacological properties. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis being widely explored in medicinal chemistry [1].

The structural similarity of piperidinol derivatives to existing orally bioavailable drugs such as haloperidol and penfluridol initially highlighted their potential as drug-like molecules [2] [3]. Furthermore, compounds bearing the 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold have demonstrated diverse bioactivities as antivirals, antibacterials, mu receptor agonists, and nociceptin receptor ligands, suggesting this is a biologically privileged scaffold for targeting various biological pathways [2]. Of particular significance is the fact that piperidinol-based anti-tubercular agents represent a novel chemotype that is unlikely to demonstrate cross-resistance with existing tuberculosis therapies, addressing a critical challenge in TB management [3].

Recent advances have elucidated the mechanism of action of specific piperidinol derivatives, with several compounds identified as efficient inhibitors of the mycolic acid transporter MmpL3 [4]. This membrane protein is essential for mycobacterial survival as it participates in the transport of trehalose monomycolate across the cell envelope, a critical step in the formation of the mycobacterial cell wall. The inhibition of this process leads to bacterial death through disruption of cell wall integrity, representing a promising target for novel anti-TB agents [4].

Anti-tubercular Activity of Piperidinol Derivatives

Quantitative Activity Data

Table 1: Anti-tubercular Activity and Cytotoxicity of Selected Piperidinol Derivatives

Compound ID MIC against M. tuberculosis (μg/mL) Cytotoxicity LD50 (μg/mL) Therapeutic Index
1 1.5 17.9 11.9
4b 1.4 18.2 13.3
4m 1.7 18.7 11.0
4a 3.8 17.9 4.7
4j 3.6 17.7 4.9
4l 3.1 18.0 5.8
4g 3.9 25.8 6.6
4c 5.2 35.7 6.8
4o 4.7 19.0 4.1
4p 5.9 19.3 3.3
2 10.4 19.5 1.9
4f 18.8 27.7 1.5

Table 2: Anti-tubercular Activity of Piperidine-4-imine Derivatives

Compound Structure Characteristics MIC (μg/mL) Selectivity Index
2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide 6.25 >10
2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-N-hydroxyhydrazinecarbothioamide 6.25 >10
1-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]guanidine 6.25 >10
2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarboxamide 6.25 >10

The anti-tubercular activity of piperidinol derivatives has been extensively evaluated through high-throughput screening campaigns and subsequent structure-activity relationship studies. Initial screening of commercially available compound libraries identified a novel piperidinol derivative (Compound 1) with promising anti-tuberculosis activity (MIC 1.5 μg/mL) and favorable drug-like characteristics [2]. This discovery prompted the synthesis and evaluation of expanded libraries of analogs, leading to the identification of compounds with enhanced potency and improved selectivity.

Among the most promising compounds identified were 4b (MIC 1.4 μg/mL) and 4m (MIC 1.7 μg/mL), which demonstrated not only excellent anti-tubercular activity but also acceptable therapeutic indices (>10) based on cytotoxicity screening in Vero cells [2]. The therapeutic index, calculated as the ratio of cytotoxic concentration to MIC, provides a critical measure of a compound's potential window for therapeutic use. The structural features associated with optimal activity include specific aromatic substitutions and stereochemical configurations that will be discussed in detail in the structure-activity relationship section.

Recent research has also explored piperidin-4-imine derivatives incorporating benzimidazole motifs, with several compounds demonstrating potent anti-tubercular activity (MIC 6.25 μg/mL) and favorable selectivity indices [5] [6]. These compounds were designed following Lipinski's rule of five to ensure favorable pharmacokinetic properties, and all 20 novel chemical entities in this series demonstrated drug-like characteristics without violating these fundamental principles [6].

Structure-Activity Relationship Analysis

The relationship between chemical structure and anti-tubercular activity has been systematically investigated through the synthesis and evaluation of focused compound libraries. Several key structural determinants of potency have emerged from these studies:

  • A-ring substitutions: The 4-chloro-3-trifluoromethylphenyl group at the 4-position of the piperidinol ring appears to be critical for potent activity. Removal of either the chloro or trifluoromethyl group significantly diminishes anti-tubercular activity, with compound 5b and 5c showing reduced activity (MIC 25 μg/mL) compared to the lead compound 4b (MIC 1.4 μg/mL) [2]. Complete removal of both substituents (compound 5a) led to a dramatic loss of activity (MIC 100 μg/mL).

  • C-ring modifications: The phenoxy C-ring tolerates certain substitutions, with 4-chloro (4a,b) and 4-trifluoromethyl (4m,n) analogs demonstrating the most potent anti-tubercular activity. In contrast, unsubstituted phenyl (4c,d and 4e,f) and 2,5-dimethyl substituted (4o,p) analogs showed reduced activity, indicating that electron-withdrawing groups at the para position enhance potency [2].

  • Stereochemical influences: Interestingly, no clear correlation between stereochemistry at the central secondary hydroxyl group and anti-tubercular activity has been established. Among eight pairs of enantiomers synthesized, the R isomers (4b, 4j, and 4l) of three pairs showed greater potency than their corresponding S isomers, while in the remaining five pairs, the S isomers demonstrated equal or greater activity compared to their R counterparts [2].

  • Hydroxyl group significance: The tertiary hydroxyl group at the 4-position of the piperidine ring plays a crucial role in activity, as its removal through dehydration (compound 5e) resulted in complete loss of anti-tubercular activity (MIC >200 μg/mL) [2]. Interestingly, replacement with a cyano group (compound 5d) maintained some activity (MIC 25 μg/mL), though reduced compared to the lead compound.

Chemical Synthesis Protocols

Synthesis of Piperidinol Analogs

The synthesis of piperidinol derivatives can be accomplished through several efficient synthetic routes, with the choice of method dependent on the specific substitution pattern desired.

Protocol 1: Synthesis via Epoxide Ring Opening

  • Objective: To synthesize racemic piperidinol derivatives through epoxide ring opening [2].
  • Materials: Commercially available piperidinol, racemic epoxide starting materials, anhydrous ethanol, silica gel for column chromatography.
  • Procedure:
    • Add piperidinol (1.0 equiv) and racemic epoxide (1.2 equiv) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
    • Heat the reaction mixture to reflux with stirring for 12-24 hours, monitoring reaction progress by TLC.
    • Allow the mixture to cool to room temperature, then concentrate under reduced pressure using a rotary evaporator.
    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
    • Characterize the purified diol products (1 and 2) by ( ^1H ) NMR, mass spectrometry, and melting point determination.
  • Yield: This method typically provides good yields of 75-79% [2].

Protocol 2: Synthesis of Chiral Piperidinol Derivatives

  • Objective: To synthesize enantiomerically pure piperidinol compounds [2].
  • Materials: Optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin, substituted phenol or thiophenol, cesium carbonate, acetonitrile, 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, ethanol, silica gel for column chromatography.
  • Procedure:
    • Synthesis of chiral epoxide intermediate (3): React optically active epichlorohydrin (1.0 equiv) with substituted phenol or thiophenol (1.1 equiv) in acetonitrile in the presence of cesium carbonate (1.5 equiv). Reflux the reaction mixture for 8-12 hours. Note: The yield may be limited by competing epoxide ring opening with the phenoxide nucleophile, but bis-substituted byproducts can be removed in subsequent purification steps.
    • Coupling with piperidinol: Without purification, react the crude chiral epoxide derivative 3 with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (1.0 equiv) in ethanol under reflux for 12-18 hours.
    • Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the chiral alcohol diols 4a-p.
  • Yield: This two-step process typically provides overall yields of 19-50% after purification [2].

Protocol 3: Improved Synthesis via N-Benzylation

  • Objective: To synthesize piperidinol derivatives via an improved route avoiding problematic deprotection steps [4].
  • Materials: Piperidone precursor, benzyl bromide, potassium carbonate, dichloromethane (DCM), n-butyllithium (n-BuLi), appropriate aryl bromide, silica gel for column chromatography.
  • Procedure:
    • N-Benzylation: Dissolve piperidone (1.0 equiv) in anhydrous DCM. Add benzyl bromide (1.1 equiv) and excess potassium carbonate (2.5 equiv). Stir at room temperature for 4-6 hours, monitoring by TLC until complete consumption of starting material.
    • Bromine-lithium exchange and nucleophilic addition: Cool the solution to -78°C under inert atmosphere. Add n-BuLi (1.1 equiv) dropwise, followed by the appropriate aryl bromide (1.0 equiv). Allow the reaction to warm slowly to room temperature and stir for 8-12 hours.
    • Quench the reaction with saturated ammonium chloride solution, extract with DCM, dry over anhydrous magnesium sulfate, and concentrate.
    • Purify the final product by silica gel chromatography.
  • Yield: This optimized route provides yields of 30-60% and avoids the decomposition issues associated with previous methods [4].
Purification and Characterization
  • Purification Protocol: All final compounds should be purified using flash column chromatography on silica gel with optimized solvent systems. For analytical evaluation, further purification by recrystallization from appropriate solvents (e.g., ethanol/water mixtures) may be employed to achieve higher purity.
  • Characterization Methods: Fully characterize purified compounds using:
    • ( ^1H ) NMR (500 MHz) and ( ^{13}C ) NMR spectroscopy
    • Mass spectrometry (ESI or EI-MS)
    • Melting point determination
    • High-resolution mass spectrometry (HRMS) for novel compounds
    • HPLC for purity assessment (>95% purity for biological testing)

Biological Evaluation Protocols

Anti-tubercular Activity Assessment

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To evaluate the anti-tubercular activity of piperidinol derivatives against Mycobacterium tuberculosis [2] [6].
  • Materials: Mycobacterium tuberculosis H37Rv (ATCC 27294), Middlebrook 7H9 broth (supplemented with OADC), compound dilutions in DMSO, sterile 96-well plates, incubator.
  • Procedure:
    • Prepare serial dilutions of test compounds in Middlebrook 7H9 broth in 96-well plates, typically ranging from 0.1-100 μg/mL. Include controls (media only, bacterial growth control, and reference drug controls such as isoniazid or rifampicin).
    • Standardize the bacterial inoculum to approximately 1-5 × 10( ^5 ) CFU/mL and add to each well except the media control.
    • Incubate plates at 37°C for 7-14 days. The MIC is defined as the lowest concentration that prevents visible growth.
    • For more precise determination, add resazurin indicator (0.02%) and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth, allowing MIC determination [6].
  • Quality Control: Include reference strains with known MIC values to ensure assay validity.

Protocol 5: Activity Against Non-tuberculous Mycobacteria

  • Objective: To determine activity of piperidinol derivatives against Mycobacterium abscessus [4].
  • Materials: Mycobacterium abscessus smooth reference strain CIP104536T, cation-adjusted Mueller-Hinton broth (CaMHB), compound dilutions, 96-well plates, incubator.
  • Procedure:
    • Prepare compound dilutions in CaMHB according to CLSI guidelines [4].
    • Standardize bacterial suspension to approximately 1-5 × 10( ^5 ) CFU/mL and add to compound dilutions.
    • Incubate at 37°C for 3-5 days and determine MIC as the lowest concentration preventing visible growth.
    • For intracellular activity assessment, infect macrophages with M. abscessus, treat with compounds, and determine bacterial burden after incubation.
Cytotoxicity Assessment

Protocol 6: Evaluation of Cytotoxicity in Mammalian Cells

  • Objective: To determine the cytotoxic concentration (LD( _{50} )) and calculate therapeutic indices [2] [6].
  • Materials: Vero cells (African green monkey kidney cells), RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), compound dilutions, 96-well tissue culture plates, resazurin indicator, fluorescence plate reader.
  • Procedure:
    • Seed Vero cells in 96-well plates at a density of 1 × 10( ^4 ) cells/well and incubate for 24 hours at 37°C in 5% CO( _2 ).
    • Add test compounds at serial dilutions and incubate for 72 hours.
    • Add resazurin solution (10% v/v) and incubate for an additional 2-4 hours.
    • Measure fluorescence at excitation 530 nm/emission 590 nm. Calculate the percentage cell viability relative to untreated controls.
    • Determine the IC( _{50} ) value (concentration reducing cell viability by 50%) using appropriate software (e.g., GraphPad Prism).
  • Therapeutic Index Calculation: Calculate the selectivity index (SI) as the ratio of IC( _{50} ) for Vero cells to MIC for M. tuberculosis.
In Vivo Efficacy Evaluation

Protocol 7: Assessment of In Vivo Anti-tubercular Activity

  • Objective: To evaluate efficacy and toxicity of lead compounds in mouse models of tuberculosis [2].
  • Materials: Mycobacterium tuberculosis-infected mice, test compounds, vehicle controls, reference drugs, equipment for compound administration and monitoring.
  • Procedure:
    • Administer test compounds to infected mice via appropriate route (oral, intraperitoneal) at various doses (e.g., 50-200 mg/kg).
    • Monitor animals daily for signs of toxicity (weight loss, behavior changes, mortality).
    • After treatment period, sacrifice animals and determine bacterial loads in lungs and spleen by plating organ homogenates on Middlebrook 7H11 agar.
    • Assess survival rates and statistical significance compared to control groups.
  • Note: Previous studies have reported severe adverse effects at doses higher than 50-100 mg/kg for some piperidinol derivatives, necessitating careful dose optimization and monitoring [2].

Mechanism of Action Studies

MmpL3 Inhibition Studies

Protocol 8: Evaluation of MmpL3 Inhibition

  • Objective: To assess the effect of piperidinol derivatives on mycolic acid transport via MmpL3 inhibition [4].
  • Materials: Mycobacterium strains, PIPD1 compound, ( ^{14}C )-labeled trehalose, thin layer chromatography (TLC) supplies, phosphorimager.
  • Procedure:
    • Treat mycobacterial cultures with compounds at relevant concentrations.
    • Pulse with ( ^{14}C )-labeled trehalose for 4-6 hours.
    • Extract lipids and analyze by TLC.
    • Visualize using phosphorimager - MmpL3 inhibition results in accumulation of trehalose monomycolate (TMM) and decreased trehalose dimycolate (TDM).
  • Interpretation: Decreased TDM/TMM ratio indicates inhibition of mycolic acid transport.

The following diagram illustrates the mechanism of MmpL3 inhibition by piperidinol derivatives:

G Compound Piperidinol Derivative (e.g., PIPD1) MmpL3 MmpL3 Transporter Compound->MmpL3 Binds to Inhibition Inhibition of TMM Transport Compound->Inhibition Causes TMM Trehalose Monomycolate (TMM) MmpL3->TMM Normal Transport TDM Trehalose Dimycolate (TDM) TMM->TDM Conversion CellWall Mycobacterial Cell Wall TDM->CellWall Incorporation BacterialDeath Disrupted Cell Wall Bacterial Death Inhibition->BacterialDeath Leads to

Figure 1: Mechanism of MmpL3 inhibition by piperidinol derivatives. Compounds such as PIPD1 bind to the MmpL3 transporter, inhibiting the transport of trehalose monomycolate (TMM) and subsequent conversion to trehalose dimycolate (TDM), ultimately leading to bacterial death through disrupted cell wall formation [4].

Molecular Docking Studies

Protocol 9: Molecular Docking with Target Enzymes

  • Objective: To predict binding interactions and affinity of piperidinol derivatives with molecular targets such as MmpL3 or enoyl-acyl carrier protein (ACP) reductase [4] [5].
  • Materials: Crystal structure of target protein (e.g., PDB code 1ZID for enoyl-ACP reductase), docking software (e.g., AutoDock Vina, Schrodinger Suite), compound structures in appropriate format.
  • Procedure:
    • Prepare protein structure by removing water molecules, adding hydrogen atoms, and defining binding site.
    • Prepare ligand structures by energy minimization and conversion to appropriate format.
    • Perform docking simulations using validated parameters.
    • Analyze binding poses, interaction distances, and binding energies.
    • Validate docking protocol by redocking known inhibitors.
  • Note: Studies have shown that piperidinol derivatives such as PIPD1 form hydrogen bonds with key residues (D618, Y219, D258) in MmpL3 and engage in π-π interactions with F262 and F622 [4].

Conclusion and Future Perspectives

Piperidinol derivatives represent a promising class of anti-tubercular agents with demonstrated activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for synthesizing, evaluating, and understanding the mechanism of action of these compounds. While challenges remain—particularly regarding the narrow therapeutic window observed with some derivatives in vivo—the continued optimization of this chemical class may yield candidates with improved efficacy and safety profiles.

Future research should focus on addressing cytotoxicity concerns through rational medicinal chemistry approaches, exploring novel substitution patterns to enhance selectivity, and conducting comprehensive ADMET studies to identify candidates with optimal pharmacokinetic properties. Additionally, investigation of combination therapies incorporating piperidinol derivatives with existing anti-tubercular drugs may reveal synergistic effects that could overcome resistance and improve treatment outcomes. The continued exploration of the piperidinol scaffold represents a valuable strategy in the global effort to combat tuberculosis, particularly in the face of rising drug resistance.

References

Comprehensive Application Notes and Protocols: 2-Piperidinol-Based Hindered Amine Light Stabilizers (HALS) in Polymer Science

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) represent a revolutionary class of compounds that have transformed the durability and service life of polymeric materials since their commercial introduction. These stabilizers, derived primarily from 2,2,6,6-tetramethylpiperidinol scaffolds, function through a unique cyclic mechanism that provides exceptional protection against photo-oxidative degradation. Unlike traditional ultraviolet (UV) absorbers that operate by filtering harmful radiation, HALS do not absorb UV light in any significant manner but instead act as highly efficient radical scavengers that interrupt the degradation cascade at multiple points. This multifunctional capability enables HALS to deliver superior performance at significantly lower concentrations compared to conventional stabilizers, making them particularly valuable for applications requiring long-term weathering resistance such as automotive coatings, agricultural films, and outdoor construction materials.

The core structural feature of all HALS compounds is the sterically hindered piperidine ring, specifically the 2-piperidinol (2-hydroxypiperidine) structure where the nitrogen-centered functional group is protected by four methyl groups at the 2,6-positions. This strategic hindrance prevents the amine functionality from undergoing undesirable side reactions while allowing it to participate in the radical trapping processes that characterize the HALS mechanism. The exceptional efficiency of HALS is quantified by their ability to protect polymers through a regenerative cycle where a single HALS molecule can neutralize multiple radical species before being eventually consumed through secondary reactions. The following sections provide comprehensive technical information, experimental protocols, and formulation guidelines to optimize the performance of this compound-based HALS across various polymer systems.

Chemical Foundation of this compound Stabilizers

Core Molecular Structure and Properties

The fundamental building block of hindered amine light stabilizers is the 2,2,6,6-tetramethyl-4-piperidinol structure, which provides the steric hindrance essential for both the stability and functionality of these compounds. The tetra-substitution pattern around the piperidine nitrogen creates a protected reactive center that can participate in radical scavenging while resisting degradation, alkylation, or other deactivating side reactions. The This compound moiety specifically refers to the hydroxy group at the 4-position of the piperidine ring, which enhances compatibility with polar polymer matrices and can serve as a synthetic handle for further derivatization to tailor physical properties such as molecular weight, volatility, and solubility.

Table 1: Fundamental Properties of this compound and Representative HALS Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Water Solubility Primary Applications
This compound 101.15 Not Specified 180.4 Moderate Chemical intermediate
Tinuvin 770 481 81-85 Decomposes Low Polypropylene, thick sections
Tinuvin 622 3100-4000 110-150 Not Applicable Very Low Polyolefin films, fibers
Chimassorb 944 >2000 115-125 Not Applicable Very Low LDPE films, engineering plastics

The steric hindrance in HALS molecules is quantified by the degree of substitution on the piperidine ring, with tetramethyl substitution representing the optimal configuration for most applications. This structural feature directly influences the redox potential of the amine functionality, enabling the formation of stable nitroxyl radicals while preventing the irreversible formation of nitrone species that would terminate the stabilizer's efficacy. Higher molecular weight HALS derivatives, such as oligomeric or polymeric forms, are designed through N-alkylation or N-alkoxylation of the this compound precursor to reduce volatility and extraction susceptibility while maintaining the essential radical scavenging capability of the hindered amine center.

Stabilization Mechanisms

The Denisov Cycle: Radical Trapping Mechanism

The primary stabilization mechanism of HALS involves a complex series of reactions collectively known as the Denisov Cycle, named after the Russian chemist Evguenii T. Denisov who first proposed this cyclic regeneration process. This mechanism explains how a catalytic quantity of HALS can provide prolonged protection against polymer degradation by continuously regenerating the active stabilizer species. The cycle begins when the hindered amine (represented as R₂NH) undergoes oxidation to form a stable nitroxyl radical (R₂NO•), which serves as the key intermediate responsible for trapping damaging alkyl radicals generated during photo-oxidation.

The nitroxyl radical subsequently reacts with polymer alkyl radicals (P•) to form amino ethers (R₂N-OP) that can further react with peroxy radicals (POO•) and hydroperoxides (POOH) to regenerate the nitroxyl radical while converting these reactive species into stable, non-radical products. This continuous regeneration allows a single HALS molecule to neutralize multiple radical chains before eventually being consumed through termination reactions or side processes. The exceptional efficiency of this cycle is demonstrated by the fact that HALS can achieve stabilization effects at concentrations 5-10 times lower than those required for conventional UV absorbers or phenolic antioxidants, making them particularly valuable for applications where low additive loading is desirable.

denisov_cycle Hindered_Amine Hindered Amine (R₂NH) Nitroxyl_Radical Nitroxyl Radical (R₂NO•) Hindered_Amine->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (R₂N-OP) Nitroxyl_Radical->Amino_Ether Traps P• Amino_Ether->Nitroxyl_Radical Reacts with POO•/POOH Alkyl_Radical Polymer Alkyl Radical (P•) Alkyl_Radical->Amino_Ether Peroxy_Radical Polymer Peroxy Radical (POO•) Stable_Products Stable Products Peroxy_Radical->Stable_Products Hydroperoxide Polymer Hydroperoxide (POOH) Hydroperoxide->Stable_Products

Diagram 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS. The nitroxyl radical (R₂NO•) serves as the key intermediate that traps polymer alkyl radicals (P•) and is regenerated through reactions with peroxy radicals (POO•) and hydroperoxides (POOH).

Secondary Stabilization Mechanisms

Beyond the primary radical scavenging described by the Denisov Cycle, HALS demonstrate multiple secondary stabilization mechanisms that contribute to their overall effectiveness. These include:

  • Hydroperoxide Decomposition: HALS and their transformation products can catalytically decompose hydroperoxides (POOH) without generating additional free radicals, thereby preventing the initiation of new degradation chains. This non-radical decomposition pathway is particularly important during the later stages of polymer degradation when hydroperoxide concentrations accumulate and would otherwise accelerate the oxidation process through bimolecular initiation reactions.

  • Quenching of Excited States: Although not their primary mode of action, certain HALS derivatives can deactivate excited chromophores in polymers through energy transfer mechanisms, particularly carbonyl groups that form during photo-oxidation. This excited state quenching provides an additional layer of protection by preventing the Norrish-type reactions that would otherwise lead to chain scission and additional radical formation.

  • Complexation with Metal Impurities: The basic amine functionality in HALS can complex with pro-oxidant metal ions that may be present as contaminants in polymers, thereby reducing their catalytic activity in hydroperoxide decomposition reactions. This metal deactivation effect is particularly valuable in polyolefins that may contain residual catalyst metals from polymerization processes.

The relative contribution of each mechanism depends on the specific HALS structure, polymer substrate, and environmental conditions. However, the radical scavenging capability remains the dominant stabilization pathway, accounting for approximately 70-80% of the overall protective effect in most polyolefin applications.

Formulation Guidelines

Polymer-Specific Recommendations

The effectiveness of HALS varies significantly across different polymer systems due to differences in chemical compatibility, catalyst residues, processing conditions, and inherent susceptibility to photo-oxidation. The following guidelines provide optimized approaches for major polymer categories:

  • Polyolefins (PP, PE): HALS demonstrate exceptional performance in polypropylene and polyethylene, typically used at concentrations of 0.1-0.5% by weight. In thin-film applications, higher molecular weight HALS (e.g., Chimassorb 944, Tinuvin 622) are preferred due to their lower migration rates and reduced potential for extraction. For fiber applications, medium molecular weight derivatives (e.g., Tinuvin 770) offer an optimal balance between mobility and retention. Polypropylene homopolymers generally require higher HALS loadings than copolymers due to the absence of ethylene segments that can provide inherent stabilization.

  • Engineering Plastics: In polymers such as polyurethane, ABS, and polycarbonate blends, HALS selection must consider potential interactions with other additives and the polymer matrix itself. N-alkylated HALS derivatives generally show better compatibility with engineering plastics, while N-OR types may undergo transesterification reactions in polyester-based systems. In polyurethane coatings and elastomers, HALS with hydroxyl functionality (e.g., this compound derivatives) can potentially participate in crosslinking reactions, leading to improved permanence.

  • PVC and Halogen-Containing Polymers: Traditional HALS show limited effectiveness in rigid PVC due to acid-base reactions with HCl released during degradation, which protonates the amine functionality and prevents nitroxyl radical formation [1]. In these systems, HALS must be combined with acid scavengers such as hydrotalcites or epoxidized oils to maintain effectiveness. Alternatively, non-basic HALS derivatives with permanently alkylated nitrogen centers have been developed specifically for acidic polymer environments.

Compatibility with Other Additives

The stabilization performance of HALS can be significantly influenced by interactions with other additives commonly used in polymer formulations. Understanding these interactions is essential for developing optimized stabilization packages:

  • Phenolic Antioxidants: While phenolic antioxidants can complement HALS performance by providing processing stability, they may also compete for radicals during the initial oxidation phase, potentially reducing the efficiency of nitroxyl radical formation. This interaction is time-dependent and concentration-specific, requiring careful balancing to achieve synergistic effects rather than antagonism.

  • UV Absorbers (Benzophenones, Benzotriazoles): HALS combine synergistically with UV absorbers in many applications, particularly in transparent coatings and thick sections where surface protection and bulk stabilization are both required. The UV absorber functions as a surface shield that filters incident radiation, while HALS provides bulk stabilization through radical scavenging, resulting in comprehensive protection throughout the material thickness.

  • Phosphite Process Stabilizers: Secondary antioxidants such as phosphites and phosphonites can enhance HALS performance by reducing hydroperoxide concentrations during processing, thereby preserving the HALS for long-term stabilization. However, some phosphite hydrolysis products may interact with HALS, necessitating evaluation of specific combinations for each application.

Table 2: HALS Compatibility and Recommended Concentrations in Various Polymer Systems

Polymer Type Recommended HALS Concentration Range (%) Synergistic Combinations Antagonistic Interactions
Polypropylene Tinuvin 770, Chimassorb 944 0.2-0.5 Phenolic antioxidants, UV absorbers Sulfur-containing compounds
LDPE Films Chimassorb 944, Tinuvin 622 0.1-0.3 Phosphites, benzophenones None significant
Polyurethane Tinuvin 765, Tinuvin 292 0.3-0.7 Benzotriazoles, benzoates Strong acids, isocyanates
PVC Alkylated HALS derivatives 0.5-1.0 Epoxidized oils, hydrotalcites Conventional HALS, basic compounds

Experimental Protocols

Accelerated Weathering Testing

Accelerated weathering tests provide controlled conditions to evaluate the performance of HALS-stabilized polymers within practical timeframes. The following protocol describes the standard methodology for assessing photostabilization efficiency:

  • Sample Preparation: Prepare injection-molded plaques or compression-molded films of the stabilized polymer with dimensions of 50mm × 90mm × 2mm. Include unstabilized controls and reference samples with known stabilizers for comparison. Condition all samples at 23°C and 50% relative humidity for at least 48 hours before testing to establish consistent initial properties.

  • Testing Conditions: Expose samples in a xenon-arc weatherometer equipped with borosilicate inner and outer filters to simulate daylight spectrum. Maintain black standard temperature at 65°C ± 3°C, chamber temperature at 38°C ± 3°C, and relative humidity at 50% ± 5%. Program light/dark cycles of 102 minutes of light followed by 18 minutes of dark with simultaneous water spray during dark periods to simulate rain effects.

  • Performance Monitoring: Remove samples at regular intervals (typically 250, 500, 1000, 2000, and 4000 hours) and evaluate mechanical properties (tensile strength, elongation at break), surface characteristics (gloss, chalking), and chemical changes (carbonyl index, hydroperoxide concentration). Plot degradation profiles to determine the induction period to embrittlement or 50% property retention, which serves as the primary metric for stabilizer efficiency.

This protocol enables direct comparison of different HALS structures and concentrations, providing structure-activity relationships that guide stabilizer selection for specific applications. The correlation between accelerated testing and actual outdoor exposure varies by polymer and climate conditions, but generally 1000 hours of xenon-arc exposure approximates 1-2 years of temperate climate outdoor exposure.

Carbonyl Index Tracking Method

The carbonyl index is a sensitive indicator of photo-oxidative degradation in polymers, as carbonyl groups (ketones, aldehydes, carboxylic acids) form as primary oxidation products during chain scission events. This protocol describes the FTIR-based methodology for tracking carbonyl development:

  • Instrument Calibration: Configure Fourier-Transform Infrared (FTIR) spectrometer with resolution set to 4 cm⁻¹ and accumulation of 32 scans per spectrum. Establish baseline correction using polyethylene or polypropylene film without stabilizers as reference. Calibrate the wavelength accuracy using polystyrene film standards.

  • Spectrum Collection: Position each weathered sample in the FTIR sample holder and collect absorption spectra in the range 1800-1600 cm⁻¹, where the carbonyl stretching vibration appears. Take measurements at five different locations on each sample to account for heterogeneity, particularly in later stages of degradation where surface oxidation may be non-uniform.

  • Data Calculation: Determine the carbonyl index by calculating the ratio of the absorption at ~1712 cm⁻¹ (carbonyl band) to an internal reference band that remains relatively constant during degradation (~2720 cm⁻¹ for polyolefins, representing CH stretching). Plot carbonyl index versus exposure time to generate degradation curves, where the time to carbonyl index of 0.1 provides a quantitative measure of stabilizer effectiveness.

This method provides high sensitivity to early-stage oxidation, often detecting chemical changes before significant mechanical property deterioration occurs. For HALS evaluation, the reduction in carbonyl formation rate compared to unstabilized controls directly demonstrates the radical scavenging efficiency of the stabilizer system.

Analytical Methods for HALS Characterization

Nitroxyl Radical Quantification by ESR Spectroscopy

Electron Spin Resonance (ESR) spectroscopy provides direct detection and quantification of the nitroxyl radical intermediate central to the HALS mechanism, offering insights into stabilizer conversion and concentration during polymer degradation:

  • Sample Preparation: Prepare polymer films (0.1-0.5 mm thickness) containing 0.1-0.5% HALS. After subjecting samples to controlled UV exposure in a laboratory weathering device, precisely cut specimens of 2mm × 20mm and place in quartz ESR tubes. Avoid compression or folding that could alter the radical concentration.

  • ESR Parameters: Operate ESR spectrometer at X-band frequency (~9.5 GHz) with modulation frequency of 100 kHz, modulation amplitude of 1.0 G, microwave power of 5 mW, and sweep width of 100 G centered at g≈2.006. Maintain temperature at 25°C using variable temperature controller to ensure consistent signal intensity. Accumulate multiple scans (typically 5-10) to improve signal-to-noise ratio while avoiding saturation effects.

  • Quantitative Analysis: Prepare calibration standards using stable nitroxyl radicals (e.g., TEMPO) of known concentration in the same polymer matrix. Calculate nitroxyl radical concentration in test samples by double integration of the first-derivative ESR signal and comparison with the calibration curve. Plot nitroxyl radical concentration versus exposure time to track the formation and decay kinetics of this key intermediate throughout the degradation process.

This method directly validates the Denisov Cycle mechanism by demonstrating the correlation between nitroxyl radical formation and polymer stabilization, providing fundamental insights that complement performance-based evaluation methods.

Hydroperoxide Determination by Iodometric Titration

Hydroperoxide concentrations serve as a critical indicator of oxidative stress in polymers, as these species represent key intermediates in the auto-oxidation chain reaction. This protocol describes the iodometric method for hydroperoxide quantification:

  • Sample Solution Preparation: Dissolve 1.0 g of polymer film or granules in 50 mL of chlorobenzene at 110°C under nitrogen atmosphere to prevent additional oxidation during dissolution. After complete dissolution, cool the solution to 25°C and add 5 mL of glacial acetic acid and 1 mL of freshly prepared saturated potassium iodide solution.

  • Reaction and Titration: Heat the mixture to 60°C for 30 minutes with occasional shaking to allow complete reduction of hydroperoxides by iodide, liberating iodine that produces a yellow-to-brown color depending on concentration. Cool the solution and titrate with 0.01 N sodium thiosulfate solution using a microburet until the solution becomes colorless. Include a blank sample without polymer to correct for any iodine liberation from the solvent or reagents.

  • Calculation: Calculate hydroperoxide concentration using the formula: [POOH] (mmol/kg) = (V - V₀) × N × 1000 / (2 × W), where V and V₀ are the sample and blank titration volumes (mL), N is the normality of thiosulfate solution, and W is the sample weight (g). Monitor hydroperoxide accumulation throughout weathering exposure to track the oxidation progress and evaluate HALS efficiency in decomposing these initiation sources.

For HALS-containing systems, this method typically shows a characteristic pattern of initial hydroperoxide accumulation followed by a decrease as the nitroxyl radical concentration increases, demonstrating the regenerative mechanism where HALS becomes more effective as oxidation progresses.

Conclusion

This compound-based hindered amine light stabilizers represent one of the most significant advancements in polymer stabilization technology, offering unparalleled protection against photo-oxidative degradation through their unique cyclic radical scavenging mechanism. The regenerative nature of the Denisov Cycle enables these stabilizers to provide long-term durability at relatively low concentrations, making them indispensable for applications ranging from automotive components to agricultural films. As polymer requirements evolve toward greater sustainability and extended service life, the role of HALS in maintaining material integrity becomes increasingly critical. Future developments will likely focus on specialized HALS structures with enhanced compatibility for engineering plastics, reactive HALS that copolymerize with matrix polymers for permanent stabilization, and bio-based alternatives that maintain performance while reducing environmental impact. The experimental protocols and formulation guidelines presented in this document provide a foundation for researchers to evaluate and optimize these advanced stabilization systems for their specific applications.

References

Application Notes and Protocols: Evaluation of Piperidinol-Based Compounds for Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Piperidinol compounds—chemical structures featuring a piperidine ring with hydroxyl substitution—represent a promising chemotype in oncology drug discovery. These scaffolds demonstrate remarkable versatility, serving as core structures in multi-targeted kinase inhibitors, chemosensitizers, and apoptosis inducers. Their synthetic accessibility and capacity for extensive functionalization enable fine-tuning of pharmacodynamic and pharmacokinetic properties [1]. This document provides detailed experimental protocols for synthesizing key piperidinol derivatives and evaluating their anticancer efficacy through in vitro and in silico approaches, with a focus on VEGFR-2 inhibition and carbonic anhydrase isoform targeting [2] [3].

Key Piperidinol Scaffolds and Their Anticancer Mechanisms

Structural Classes and Primary Molecular Targets

Table 1: Key Piperidinol Scaffolds in Anticancer Development

Structural Class Representative Compound Primary Molecular Target(s) Cancer Type(s) with Demonstrated Efficacy Mechanistic Action
Hydroxypiperidine-substituted Thiosemicarbazones Compound 5f (2,3-dichlorophenyl) [2] Carbonic Anhydrase I/II (hCA I/II) [2] Lung Cancer (A549) [2] Inhibits tumor-associated CA isoforms, disrupting pH homeostasis; induces mitochondrial apoptosis [2].
Piperidine-Oxadiazole Hybrids 1-((5-((2-oxo-2-phenylethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-phenylpiperidine-4-carbonitrile derivatives (4Ia-Ii) [3] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [3] Colon Cancer, Lung Cancer [3] Potent VEGFR-2 tyrosine kinase inhibition, suppressing angiogenesis [3].
Piperidine-Triazole Hybrids 1-((4-ethyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperidine-4-carbonitrile derivatives (4IIa-IIi) [3] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [3] Colon Cancer, Lung Cancer [3] Functions as VEGFR-2 inhibitor, blocking pro-angiogenic signaling [3].
1-(2-Aryl-2-adamantyl)piperazines 1-(2-Phenyl-2-adamantyl)piperazine (6) and 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine (7) [4] Sigma Receptors (putative) [4] Melanoma, Pancreatic, Breast, Lung [4] Pleiotropic mechanism inducing LC3 accumulation (autophagy), PARP cleavage, and caspase-3 activation (apoptosis) [4].
Mechanism of Action and Signaling Pathways

Piperidinol derivatives exert anticancer effects through diverse mechanisms. A significant number of compounds, such as the piperidine-oxadiazole hybrids, function as VEGFR-2 tyrosine kinase inhibitors, blocking the pro-angiogenic signaling crucial for tumor growth and metastasis [3]. Other derivatives, like the hydroxypiperidine-substituted thiosemicarbazones, target carbonic anhydrase isoforms (hCA I/II), enzymes that help maintain an acidic tumor microenvironment conducive to cancer cell survival and invasion [2]. Furthermore, some compounds induce mitochondria-mediated apoptosis by modulating the Bax/Bcl-2 ratio and activating executioner caspases, while others, like the adamantyl-piperazine derivatives, can trigger autophagic cell death [5] [4]. The following diagram illustrates the primary signaling pathways targeted by these compounds.

G Piperidinol Piperidinol Compound VEGFR2 VEGFR-2 Inhibition Piperidinol->VEGFR2 CA Carbonic Anhydrase (hCA) Inhibition Piperidinol->CA Apoptosis Mitochondrial Apoptosis (Bax/Bcl-2, Caspases) Piperidinol->Apoptosis Autophagy Induction of Autophagy (LC3 Accumulation) Piperidinol->Autophagy Angiogenesis Angiogenesis Blockade VEGFR2->Angiogenesis pH Disrupted pH Homeostasis CA->pH Death Cell Death Apoptosis->Death Autophagy->Death Outcome Inhibited Tumor Growth & Metastasis Angiogenesis->Outcome pH->Outcome Death->Outcome

Experimental Protocols

Protocol 1: Synthesis of Hydroxypiperidine-Substituted Thiosemicarbazone Derivatives

This protocol outlines the synthesis of compound 5f, a potent hydroxypiperidine-substituted thiosemicarbazone, adapted from PMC12480515 [2].

3.1.1 Procedure
  • Synthesis of 4-(4-hydroxypiperidin-1-yl)benzaldehyde (Intermediate 3):

    • Charge a round-bottom flask with 4-hydroxypiperidine (1) (1.0 equiv), 4-fluorobenzaldehyde (2) (1.1 equiv), and anhydrous N,N-Dimethylformamide (DMF) as solvent.
    • Add potassium carbonate (K₂CO₃) (1.5 equiv) as a base.
    • Heat the reaction mixture to 90°C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 6-8 hours, monitoring by TLC.
    • Upon completion, cool the mixture to room temperature and pour it into ice-cold distilled water with vigorous stirring.
    • Collect the resulting yellowish-brown precipitate via vacuum filtration.
    • Wash the solid thoroughly with cold water and dry under reduced pressure to obtain the intermediate 3 (typical yield: ~89%) [2].
  • Synthesis of Thiosemicarbazone Derivative 5f:

    • Dissolve intermediate 3 (1.0 equiv) and N⁴-(2,3-dichlorophenyl)thiosemicarbazide (4f) (1.1 equiv) in absolute ethanol.
    • Reflux the reaction mixture with stirring for 2–3 hours, monitoring by TLC.
    • After completion, cool the mixture to room temperature.
    • Concentrate the solution under reduced pressure and triturate the residue with diethyl ether.
    • Filter and dry the crude product. Purify further using silica gel column chromatography if necessary to obtain the pure target compound 5f [2].
3.1.2 Characterization
  • Nuclear Magnetic Resonance (NMR): Confirm structure by ¹H and ¹³C NMR. Key signatures in ¹H NMR: two singlets for NH protons between δ 11.75–11.21 ppm and δ 7.94–10.05 ppm; a singlet for the azomethine proton (CH=N) between δ 8.24–7.96 ppm; aromatic protons between δ 7.0–8.0 ppm; and aliphatic protons from the piperidine moiety between δ 1.35–2.53 ppm. In ¹³C NMR, look for the C=S carbon between δ 177.62–175.63 ppm and the C=N carbon between δ 160.31–137.7 ppm [2].
  • High-Resolution Mass Spectrometry (HRMS): Use to confirm molecular mass and formula.

The synthetic workflow for this two-step process is summarized below.

G Start1 4-Hydroxypiperidine (1) Step1 Reaction Conditions: K₂CO₃, DMF, 90°C Start1->Step1 Start2 4-Fluorobenzaldehyde (2) Start2->Step1 Intermediate Intermediate 3 4-(4-Hydroxypiperidin-1-yl)benzaldehyde Step1->Intermediate Step2 Reaction Conditions: Ethanol, Reflux (2-3 h) Intermediate->Step2 Final Final Compound 5f (Hydroxypiperidine-substituted Thiosemicarbazone) Step2->Final Thiosemicarb N⁴-Substituted Thiosemicarbazide (4f) Thiosemicarb->Step2

Protocol 2: In Vitro Cytotoxicity and Selectivity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds and calculate their selectivity index (SI) for cancer cells versus normal cells [2].

3.2.1 Procedure
  • Cell Seeding: Seed cancer cell lines (e.g., A549 for lung cancer) and corresponding non-cancerous cell lines (e.g., BEAS-2B for lung epithelium) in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well in 100 μL complete growth medium). Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare a serial dilution of the test piperidinol compound in DMSO and culture medium (ensure final DMSO concentration is ≤0.1% v/v). Treat cells with a range of compound concentrations (e.g., 0.1 μM, 1 μM, 10 μM, 100 μM). Include vehicle control (DMSO alone) and blank control (medium only).
  • Incubation: Incubate the treated plates for a predetermined period (typically 48-72 hours) at 37°C with 5% CO₂.
  • MTT Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and add DMSO (e.g., 150 μL/well) to solubilize the formed formazan crystals. Shake the plate gently for 10-15 minutes.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3.2.2 Data Analysis
  • Calculate Cell Viability: % Cell Viability = [(Abs_treatment - Abs_blank) / (Abs_vehicle_control - Abs_blank)] × 100
  • Determine IC₅₀ Value: Use non-linear regression analysis to plot % cell viability versus log₁₀(compound concentration) and calculate the IC₅₀ value (concentration that inhibits cell growth by 50%).
  • Calculate Selectivity Index (SI): SI = IC₅₀ (non-cancerous cell line) / IC₅₀ (cancerous cell line)

Table 2: Exemplary Cytotoxicity Data for Piperidinol Compound 5f [2]

Cell Line Cell Type IC₅₀ (μM) Selectivity Index (SI)
A549 Human Lung Carcinoma 0.58 ± 0.03 28.9
BEAS-2B Normal Lung Epithelium 16.77 ± 0.81
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol evaluates the direct inhibitory activity of piperidinol-oxadiazole/triazole derivatives against the VEGFR-2 kinase enzyme [3].

3.3.1 Procedure
  • Prepare Reaction Mixture: In a suitable buffer, combine the VEGFR-2 kinase enzyme, ATP (at Km concentration), and a specific peptide substrate.
  • Inhibitor Addition: Add the test compound at various concentrations (e.g., 0.1 nM to 10 μM) to the reaction mixture. Include a positive control (e.g., known VEGFR-2 inhibitor like sorafenib) and a negative control (no inhibitor).
  • Initiate Reaction and Incubate: Start the kinase reaction by adding Mg²⁺/ATP and incubate at 30°C for 1 hour.
  • Detect Phosphorylation: Use an ELISA-based method or a homogeneous time-resolved fluorescence (HTRF) assay to quantify the amount of phosphorylated peptide product, following the manufacturer's protocol.
  • Measurement: For HTRF, measure the emission ratio at 665 nm and 620 nm.
3.3.2 Data Analysis
  • Calculate % inhibition for each compound concentration: % Inhibition = [1 - (Signal_compound / Signal_negative_control)] × 100
  • Determine the IC₅₀ value (concentration that inhibits 50% of kinase activity) using a non-linear regression curve fit of % inhibition versus log₁₀(compound concentration).
Protocol 4: Molecular Docking and Dynamics Simulation

This protocol provides a computational framework for predicting the binding mode, affinity, and stability of piperidinol compounds with their molecular targets (e.g., hCA II, VEGFR-2) [2] [3].

3.4.1 Molecular Docking
  • Protein Preparation:
    • Retrieve the 3D crystal structure of the target protein (e.g., hCA II, PDB ID: ...) from the Protein Data Bank.
    • Remove water molecules and original co-crystallized ligands.
    • Add polar hydrogen atoms and assign Gasteiger charges.
  • Ligand Preparation:
    • Sketch the 3D structure of the piperidinol compound or obtain it from a database.
    • Minimize its energy using molecular mechanics force fields (e.g., MMFF94).
  • Grid Box Definition:
    • Define the docking search space (grid box) centered on the catalytic site of the protein (e.g., the Zn²⁺ ion in hCA II). A typical box size is 60x60x60 points with 0.375 Å spacing.
  • Docking Execution:
    • Perform docking simulations using software like AutoDock Vina or Schrödinger Glide.
    • Set the number of binding modes (poses) to generate and the exhaustiveness of the search.
  • Pose Analysis:
    • Analyze the top-scoring poses for key interactions: hydrogen bonds, π-π stacking, halogen bonds, metal coordination (e.g., with Zn²⁺ in hCA), and hydrophobic contacts.
    • Calculate the predicted binding affinity (kcal/mol).
3.4.2 Molecular Dynamics (MD) Simulation
  • System Setup: Solvate the protein-ligand complex from the best docking pose in a cubic water box (e.g., TIP3P water model) and add ions to neutralize the system.
  • Energy Minimization: Minimize the energy of the system to remove steric clashes.
  • Equilibration: Equilibrate the system first under an NVT ensemble (constant Number of particles, Volume, and Temperature) for 100 ps, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) for another 100 ps.
  • Production Run: Perform an MD production run for ≥100 nanoseconds (ns) at 1 bar and 310 K, saving trajectory frames at regular intervals (e.g., every 10 ps).
  • Trajectory Analysis:
    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess complex stability.
    • Compute the Root Mean Square Fluctuation (RMSF) to evaluate residue flexibility.
    • Determine the protein-ligand contacts and hydrogen bond occupancy throughout the simulation.

Conclusion

Piperidinol compounds offer a highly versatile and effective scaffold for developing novel anticancer agents with multi-targeting capabilities. The application notes and detailed protocols provided herein—covering synthetic chemistry, in vitro biological screening, and in silico modeling—establish a robust foundation for advancing these promising molecules through the drug discovery pipeline. The integration of these experimental and computational approaches is crucial for optimizing lead compounds, understanding their mechanism of action, and ultimately translating them into potential clinical candidates.

References

2-Piperidinol esterification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Esterification Chemistry

Esterification is the chemical reaction between a carboxylic acid and an alcohol, producing an ester and water. The reaction is acid-catalyzed and equilibrium-driven [1] [2].

The general mechanism, known as Fischer Esterification, follows the PADPED sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation [2]. All steps are reversible, and the reaction reaches an equilibrium between starting materials and products.

Esterification of 2-Piperidinol: Key Considerations

Esterifying this compound involves reactions with the secondary amine and the alcohol group. Successful synthesis requires proper protection and deprotection strategies.

  • Amine Protection: The piperidine nitrogen is often protected as a benzyl group (e.g., N-benzyl-4-piperidinol) or a carbamate (e.g., Boc, Cbz) to prevent unwanted acylation [3].
  • Leaving Group Strategy: Using carboxylic acid derivatives with superior leaving groups, such as acid chlorides or acid anhydrides, provides a powerful and often irreversible route to esters [1].

Detailed Esterification Protocols

The following table summarizes the core methods for synthesizing this compound esters.

Method Reactants Key Conditions Key Characteristics Example Application
Fischer Esterification Carboxylic Acid, Alcohol Acid catalyst (e.g., H₂SO₄, TsOH), heat, excess alcohol, water removal [1] [2] Reversible reaction; requires equilibrium shift; suitable for a wide range of acids. Preparation of aromatic esters of 1-methyl-4-piperidinol as analgesics [4].
Acyl Chloride Acid Chloride, Alcohol Room temperature or warming; base may be required to scavenge HCl [1] Can be violent; produces HCl fumes; often fast and high-yielding. Synthesis of 4-(N-[11C]methyl)piperidinyl esters (e.g., acetate, propionate) as AChE substrates for PET imaging [5].
Acid Anhydride Acid Anhydride, Alcohol Warming often required [1] Slower than acyl chloride; milder conditions. N/A

Step-by-Step Experimental Procedure

Protocol 1: Esterification via Acid Chloride [1] [5]

This protocol is ideal for rapid, high-yielding reactions, particularly with sensitive or complex acids.

  • Reaction: Dissolve the protected this compound (e.g., N-methyl-4-piperidinol, 1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. Cool the mixture in an ice-water bath. Add the acid chloride (1.1-1.5 equiv.) dropwise with stirring.
  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Transfer the mixture to a separatory funnel and wash with a dilute acid solution to remove any unreacted reagents.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using techniques like recrystallization or column chromatography.
Protocol 2: Fischer Esterification [1] [2]

Use this method when starting directly from a carboxylic acid.

  • Reaction: Combine the carboxylic acid, protected this compound, and a large excess of alcohol solvent with a concentrated acid catalyst. Drive the equilibrium by using a Dean-Stark trap to remove water.
  • Work-up & Purification: After the reaction is complete, concentrate the mixture to remove excess alcohol. The crude ester can be purified by extraction, distillation, or chromatography.

Analytical Techniques for Verification

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and check purity [6].
  • Nuclear Magnetic Resonance (NMR): Confirm the ester's structure. Key signals include the downfield shift of the proton alpha to the ester oxygen and the presence of aromatic protons from the acyl group [7].
  • Mass Spectrometry (MS): Determine the molecular weight of the final product and intermediates [7].

Applications in Drug Discovery

This compound esters are versatile scaffolds in medicinal chemistry.

  • Acetylcholinesterase (AChE) Substrates: N-[11C]methylpiperidinyl esters are used as radiotracers in Positron Emission Tomography to image AChE activity in the brain for Alzheimer's disease research [5].
  • Kinase Inhibitors: The this compound moiety is incorporated into PI3Kα inhibitors for cancer therapy [6].
  • Analgesics: Aromatic esters of 1-methyl-4-piperidinol have shown analgesic potency comparable to morphine and codeine [4].

Troubleshooting Guide

Problem Potential Cause Solution
Low Yield Equilibrium limiting Fischer Esterification Use excess alcohol or remove water with a Dean-Stark trap [2].
Reaction Too Slow Poor leaving group in Fischer Esterification Switch to acid chloride or anhydride method [1].
Multiple Products/Decomposition Unprotected amine reacting Ensure the piperidine nitrogen is properly protected before esterification [3].

Strategic Workflow for Esterification

The following diagram outlines the decision-making process for selecting the optimal esterification method.

G Start Start: Plan this compound Esterification P1 Protect Piperidine Nitrogen Start->P1 D1 Which Carboxylic Acid Derivative is Available? P1->D1 Opt1 Carboxylic Acid D1->Opt1 Opt2 Acid Chloride or Anhydride D1->Opt2 M1 Method: Fischer Esterification - Acid catalyst - Heat - Remove water Opt1->M1 M2 Method: Acyl Chloride/Anhydride - Anhydrous base - Mild heating Opt2->M2 P2 Deprotect Amine (if needed) M1->P2 M2->P2 End Obtain Final Ester P2->End

Key Takeaways

  • Amine protection is critical for the selective esterification of the alcohol group in this compound.
  • The choice between Fischer Esterification and acid chloride/anhydride methods depends on your starting materials and need for irreversible reaction conditions.
  • These synthetic protocols enable the creation of diverse piperidine-based compounds for various therapeutic areas, including neurology and oncology.

References

Application Notes and Protocols: Piperidinol-Based Acetylcholinesterase Inhibitors for Alzheimer's Disease Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Alzheimer's disease (AD), a progressive neurological disorder and the most common cause of dementia globally, is characterized by cognitive decline, memory loss, and behavioral changes. The cholinergic hypothesis posits that the decline in acetylcholine (ACh) levels, a neurotransmitter essential for memory and cognitive function, significantly contributes to AD symptomatology. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for hydrolyzing ACh in synaptic clefts, making them prime therapeutic targets for symptom management. Notably, during late-stage AD, BChE takes on a compensatory role when AChE activity declines, highlighting the therapeutic advantage of targeting both enzymes. Currently, FDA-approved AChE inhibitors such as donepezil, rivastigmine, and galantamine represent the mainstay of AD treatment, yet their limited effectiveness necessitates the development of novel therapeutic agents [1].

Piperidine-based compounds have emerged as promising scaffolds for developing new cholinesterase inhibitors. The N-benzylpiperidine moiety of donepezil has inspired extensive research into piperidine derivatives due to its optimal interaction with the catalytic anionic site (CAS) of AChE. Recent drug discovery efforts have focused on designing multifunctional ligands that simultaneously target multiple pathological pathways of AD. Molecular hybridization strategies have successfully yielded novel piperidine derivatives that not only inhibit cholinesterases but also address other AD-related mechanisms, including β-amyloid aggregation, β-secretase (BACE-1) activity, and oxidative stress [2] [3]. These advanced compounds represent a significant evolution beyond single-target inhibitors, potentially offering more comprehensive therapeutic effects for this complex neurodegenerative disorder.

Recent Advances in Piperidine-Based AChE Inhibitors

Recent medicinal chemistry campaigns have generated diverse piperidine-based compounds with improved binding interactions at both CAS and peripheral anionic site (PAS) of AChE, demonstrating enhanced inhibitory potency and interesting multitarget profiles. The strategic incorporation of heterocyclic systems and optimization of substitution patterns have yielded compounds with improved drug-like properties and blood-brain barrier (BBB) permeability. The following tables summarize key recent developments in this structural class:

Table 1: Recently Developed Piperidine-Based AChE Inhibitors and Their Biological Activities

Compound Chemical Class AChE IC₅₀ BChE IC₅₀ Additional Activities Key Structural Features
5b [1] Substituted cinnamoyl piperidinyl acetate 19.74 ± 0.96 µM >50 µM Mixed-type inhibition 2-chloro substitution on cinnamoyl ring
5q [1] Substituted cinnamoyl piperidinyl acetate >50 µM 13.49 ± 0.44 µM - 4-ethoxy-3-methoxy moiety
5c [4] Phenoxyethyl piperidine 0.50 ± 0.05 µM >100 µM High AChE selectivity Piperidinyl ethoxy pendant group
7c [4] Phenoxyethyl piperidine pyranocyclohexanone 35.6 ± 3.7 µM 2.5 ± 0.6 µM Dual AChE/BChE inhibition Michael addition product with pyranocyclohexanone
23a [2] Indole-piperidine amide 0.26 µM (Kᵢ) - BACE-1 inhibition (Kᵢ = 0.46 µM) Mixed-type inhibitor, excellent BBB permeability
24b [2] Indole-piperidine amide 0.93 µM (Kᵢ) 0.92 µM (Kᵢ) Dual AChE/BChE inhibition Mixed-type inhibitor, excellent BBB permeability
PD07 [3] Piperine-derived multitarget ligand Significant inhibition Significant inhibition BACE-1 inhibition, Aβ1-42 aggregation suppression Piperazine cap group, neuroprotective

Table 2: Selectivity Profiles of Piperidine-Based Cholinesterase Inhibitors

Compound AChE Selectivity BChE Selectivity Dual Inhibition Therapeutic Index
5b [1] High Low No Mixed-type inhibition (Kᵢ = 10.03 µM)
5q [1] Low High No Superior BChE inhibition
5c [4] Very high None No >200-fold selectivity for AChE
7c [4] Moderate High Yes Balanced dual inhibition
23a [2] High - No (but dual AChE/BACE-1) Mixed-type for both targets
24b [2] High High Yes Balanced dual cholinesterase inhibition
PD07 [3] Balanced Balanced Yes (multitarget) Additional BACE-1 and anti-aggregation

The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at specific positions significantly enhance AChE inhibitory activity. For instance, compound 5b with a 2-chloro substituent demonstrated the highest AChE inhibition (IC₅₀ = 19.74 µM) in its series, attributed to the strong electron-withdrawing nature and optimal steric positioning of the chlorine atom. Conversely, electron-donating groups at the ortho position (e.g., 2-methoxy in compound 5d) resulted in weaker AChE inhibition (30.58% at 50 µM), highlighting the importance of electronic effects in optimizing target binding [1].

The incorporation of heterocyclic systems such as indole rings has proven particularly valuable for achieving dual inhibition profiles. Compound 23a exemplifies this strategy, demonstrating potent mixed-type inhibition against both AChE (Kᵢ = 0.26 µM) and BACE-1 (Kᵢ = 0.46 µM), along with excellent BBB permeability in PAMPA assays. This multifunctional approach addresses both cholinergic deficits and amyloid pathology in AD, representing a significant advance in comprehensive disease management [2].

Chemical Synthesis Protocols

Synthesis of Substituted Cinnamoyl Piperidinyl Acetates

The synthesis of substituted cinnamoyl piperidinyl acetate derivatives (compounds 5a-q) follows a two-step procedure involving initial Knoevenagel condensation followed by amide coupling [1]:

Step 1: Synthesis of Cinnamic Acid Derivatives

  • Begin with various benzaldehyde derivatives (1a-q, 25 mmol) and malonic acid (2, 30 mmol) in pyridine as solvent.
  • Add β-alanine as a catalyst and heat the reaction mixture to 100°C with continuous stirring for 4-6 hours.
  • Monitor reaction completion by thin-layer chromatography (TLC).
  • Cool the solution to room temperature and add ice water.
  • Adjust pH to acidic conditions using concentrated HCl to precipitate the cinnamic acid derivatives (3a-q).
  • Filter the precipitate, wash thoroughly with distilled water, and dry in an oven at 60°C for 12 hours.

Step 2: Amide Coupling with Piperidine

  • Dissolve the prepared cinnamic acid (compound 3, 1 mmol) in anhydrous DMF.
  • Add triethylamine (1.5 mmol) as a base to facilitate coupling.
  • Cool the mixture to 0°C and slowly add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluorophosphate, 1 mmol) as a coupling agent.
  • Stir at 0°C for 30 minutes, then add 3-N-Boc-piperidine (4, 1 mmol) to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir for 24 hours.
  • Monitor reaction progress by TLC.
  • Upon completion, add water to precipitate the product.
  • Filter the solid product (5a-q), wash with water, and dry at 60°C for 12 hours.
  • Characterize compounds using ¹H NMR and ¹³C NMR spectroscopy.

G Start Start Synthesis Step1 Knoevenagel Condensation Benzaldehyde + Malonic Acid Pyridine solvent, β-alanine catalyst 100°C, 4-6 hours Start->Step1 Step2 Acidification and Isolation Add ice water, adjust pH with HCl Filter and dry precipitate Step1->Step2 Step3 Amide Coupling Cinnamic acid + 3-N-Boc-piperidine DMF solvent, TBTU coupling agent Triethylamine base, 0°C to RT, 24 hours Step2->Step3 Step4 Product Isolation Add water to precipitate Filter and dry solid Step3->Step4 Step5 Structural Characterization 1H NMR and 13C NMR spectroscopy Step4->Step5 End Final Product Substituted Cinnamoyl Piperidinyl Acetate Step5->End

Synthesis of Phenoxyethyl Piperidine Derivatives

The preparation of phenoxyethyl piperidine analogs involves an SN2 reaction followed by Knoevenagel or Michael addition reactions [4]:

Step 1: Synthesis of Aldehyde Precursors

  • React 4-hydroxybenzaldehyde (1) with 1-(2-chloroethyl)piperidine (2a) or 4-(2-chloroethyl)morpholine (2b) in acetone.
  • Add potassium carbonate as a base and catalytic potassium iodide.
  • Reflux the mixture for 12-24 hours until complete conversion occurs.
  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
  • Purify the resulting aldehydes (3a-b) by recrystallization or column chromatography.

Step 2: Knoevenagel Condensation

  • React aryl aldehydes bearing p-alkoxyamine side chains (3a-b) with malononitrile (4a) or methyl cyanoacetate (4b) in ethanol.
  • Add piperidine as a catalyst and stir at room temperature for 2-4 hours.
  • Monitor reaction by TLC until completion.
  • Concentrate under reduced pressure and purify products (5a-d) by recrystallization.

Step 3: Michael Addition Products

  • React Knoevenagel products (5a-b) with appropriate Michael donors (6a-d) in ethanol.
  • Add triethylamine as a catalyst and reflux for 6-12 hours.
  • Concentrate the reaction mixture and purify Michael addition products (7a-h) by column chromatography.
  • Characterize all final compounds using spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry.

Biological Evaluation Protocols

Cholinesterase Inhibition Assay

The modified Ellman's spectrophotometric method provides a reliable protocol for evaluating AChE and BChE inhibitory activity [1] [4]:

Reagents and Solutions:

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0)
  • Electric eel AChE (eeAChE, Type VI-S) or equine serum BChE (eqBChE) solution in buffer (0.2 U/mL)
  • Acetylthiocholine iodide (ATC) or butyrylthiocholine iodide (BTC) as substrate (10 mM in water)
  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, 10 mM in buffer)
  • Test compounds dissolved in DMSO (final concentration ≤1% in assay)

Procedure:

  • Add 140 µL sodium phosphate buffer to each well of a 96-well microplate.
  • Add 20 µL of test compound solution at various concentrations (typically 1-100 µM range).
  • Add 20 µL AChE or BChE enzyme solution to each well.
  • Incubate the mixture at 25°C for 15 minutes.
  • Add 10 µL DTNB solution followed by 10 µL substrate solution (ATC for AChE, BTC for BChE).
  • Monitor the increase in absorbance at 412 nm continuously for 10 minutes using a microplate reader.
  • Include appropriate controls: blank (no enzyme), negative control (no inhibitor), and positive control (donepezil or tacrine).

Data Analysis:

  • Calculate percentage inhibition using the formula: % Inhibition = [(C - S)/C] × 100
  • Where C is the reaction rate of the negative control and S is the reaction rate in the presence of test compound.
  • Determine IC₅₀ values from non-linear regression analysis of log(inhibitor concentration) versus normalized response curves using GraphPad Prism or similar software.

G Start Start Assay Step1 Prepare Reaction Mixture 140 µL buffer + 20 µL test compound + 20 µL enzyme solution Start->Step1 Step2 Pre-incubation 15 minutes at 25°C Step1->Step2 Step3 Initiate Reaction Add 10 µL DTNB + 10 µL substrate (ATC for AChE, BTC for BChE) Step2->Step3 Step4 Monitor Absorbance Measure at 412 nm for 10 minutes using microplate reader Step3->Step4 Step5 Data Analysis Calculate % inhibition % Inhibition = [(C - S)/C] × 100 Step4->Step5 Step6 IC50 Determination Non-linear regression analysis of concentration-response curve Step5->Step6 End IC50 Value Step6->End

Enzyme Kinetic Studies

To determine the mechanism of inhibition, conduct kinetic studies using varying substrate concentrations:

Procedure:

  • Perform Ellman's assay with fixed inhibitor concentrations and varying substrate concentrations (0.1-1.0 mM).
  • Measure initial reaction rates for each combination.
  • Analyze data using Lineweaver-Burk plots (1/V vs 1/[S]).
  • Determine inhibition constants (Kᵢ) for competitive inhibitors using non-linear regression.
  • For mixed-type inhibitors like compound 5b, calculate both Kᵢ (competitive component) and Kᵢₛ (uncompetitive component) from secondary plots [1].
Blood-Brain Barrier Permeability Assessment

The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) provides a high-throughput method for predicting BBB penetration:

Procedure:

  • Prepare donor solution: Test compound in PBS (pH 7.4).
  • Prepare acceptor solution: PBS (pH 7.4).
  • Add artificial lipid membrane (porcine brain lipid in dodecane) to filter supports.
  • Apply donor solution to donor plate and acceptor solution to acceptor plate.
  • Assemble the PAMPA sandwich and incubate for 4-18 hours at 25°C.
  • Analyze compound concentration in both compartments using UV spectroscopy or LC-MS.
  • Calculate permeability (Pₑ) and classify compounds as CNS+ (high BBB permeability) or CNS- (low BBB permeability) based on established thresholds [2] [3].

Computational Protocols

Molecular Docking Studies

Molecular docking provides insights into binding modes and interactions between piperidine derivatives and cholinesterase enzymes:

Protocol:

  • Protein Preparation:

    • Retrieve 3D structure of AChE (e.g., PDB ID: 1EVE) or BChE from RCSB Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and assign appropriate protonation states for ionizable residues.
    • Optimize hydrogen bonding network using software like Maestro Protein Preparation Wizard.
  • Ligand Preparation:

    • Draw 2D structure of compounds using ChemDraw or similar software.
    • Generate 3D coordinates and minimize energy using molecular mechanics.
    • Assign appropriate bond orders and formal charges.
    • Generate possible tautomers and stereoisomers at physiological pH.
  • Docking Procedure:

    • Define binding site around the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases.
    • Use grid-based docking programs such as AutoDock Vina or Glide.
    • For zinc-containing enzymes, employ specialized scoring functions like AutoDock4Zn [5].
    • Set appropriate search parameters and exhaustiveness values for adequate sampling.
    • Perform multiple docking runs for each compound and cluster results based on RMSD.
  • Analysis:

    • Visualize top-scoring poses in molecular visualization software (PyMOL, Chimera).
    • Identify key interactions: π-π stacking, cation-π interactions, hydrogen bonds, hydrophobic contacts.
    • Compare binding modes with reference inhibitors (e.g., donepezil).
Molecular Dynamics Simulations

MD simulations assess the stability of protein-ligand complexes and explore conformational changes:

Protocol:

  • System Setup:

    • Solvate the protein-ligand complex in a cubic water box with appropriate buffer dimensions.
    • Add counterions to neutralize system charge.
    • Use explicit solvent models (TIP3P) and physiological salt concentration (0.15 M NaCl).
  • Simulation Parameters:

    • Employ molecular dynamics packages such as GROMACS, AMBER, or NAMD.
    • Use force fields like CHARMM36, AMBER ff14SB, or OPLS-AA for proteins and GAFF for ligands.
    • Apply periodic boundary conditions and particle mesh Ewald method for long-range electrostatics.
    • Maintain constant temperature (300 K) and pressure (1 bar) using Berendsen or Nosé-Hoover thermostats and barostats.
  • Simulation Procedure:

    • Perform energy minimization using steepest descent algorithm until convergence.
    • Conduct equilibration in NVT and NPT ensembles for 100-500 ps each.
    • Run production MD simulation for 50-200 ns with 2 fs time step.
    • Save trajectory frames every 10-100 ps for analysis.
  • Trajectory Analysis:

    • Calculate root mean square deviation (RMSD) of protein and ligand to assess stability.
    • Compute root mean square fluctuation (RMSF) to identify flexible regions.
    • Analyze hydrogen bonding patterns and interaction fractions throughout the simulation.
    • Calculate binding free energies using MM/GBSA or MM/PBSA methods [5] [6].
Binding Free Energy Calculations

The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method provides improved binding affinity predictions:

Protocol:

  • Extract snapshots from equilibrated MD trajectory at regular intervals.
  • Calculate binding free energy using the formula: ΔG₍ᵦᵢₙ𝒹₎ = G₍𝒸ₒₘₚₗₑₓ₎ - G₍ₚᵣₒₜₑᵢₙ₎ - G₍ₗᵢ𝑔ₐₙ𝒹₎ where G = Eₘₘ + G₍ₛₒₗᵥₐₜᵢₒₙ₎ - TS
  • Compute molecular mechanics energy (Eₘₘ) including bond, angle, dihedral, van der Waals, and electrostatic terms.
  • Calculate solvation free energy (G₍ₛₒₗᵥₐₜᵢₒₙ₎) as sum of polar (GB) and non-polar (SA) components.
  • Use multiple charge calculation schemes (Mulliken, ESP, NPA) for improved accuracy [5].
  • Correlate calculated binding free energies with experimental values to validate the method.

Structure-Activity Relationship Analysis

The structural determinants for potent and selective AChE inhibition have been systematically characterized through comprehensive SAR studies:

Piperidine Substitution Patterns:

  • The nature and position of aromatic substituents significantly influence inhibitory potency. Strong electron-withdrawing groups (e.g., 2-chloro in compound 5b) enhance AChE inhibition, while electron-donating groups (e.g., 2-methoxy) reduce activity [1].
  • Ortho-substituted derivatives generally show superior AChE inhibition compared to meta- or para-substituted analogs, likely due to optimized steric complementarity within the enzyme active site.
  • Bulkier substituents at certain positions can enhance interaction with the peripheral anionic site (PAS), contributing to mixed-type inhibition profiles.

Heterocyclic Integration:

  • Indole-based piperidine hybrids demonstrate exceptional dual-inhibition capabilities, particularly against AChE and BACE-1 (compound 23a) or both cholinesterases (compound 24b) [2].
  • The incorporation of morpholine rings alongside piperidine moieties can modulate selectivity profiles, with morpholino-containing compounds generally showing reduced cholinesterase inhibition compared to piperidine analogs [4].

Molecular Hybridization Strategies:

  • Cinnamoyl-piperidine hybrids exhibit balanced cholinesterase inhibition, with specific substitution patterns dictating selectivity for AChE versus BChE [1].
  • Piperine-derived multifunctional ligands represent innovative approaches, with compound PD07 demonstrating not only cholinesterase inhibition but also BACE-1 suppression, anti-aggregation effects against Aβ1-42, and neuroprotective properties [3].

Critical Interactions:

  • The protonated piperidine nitrogen engages in critical cation-π interactions with Trp86 in the AChE catalytic active site, mirroring the interaction observed with donepezil.
  • Aromatic stacking interactions with Phe338 and other residues in the PAS contribute to mixed-type inhibition mechanisms.
  • Hydrophobic substituents optimally positioned within the active site gorge enhance binding affinity through van der Waals contacts.

Conclusion

Piperidine-based compounds represent highly versatile scaffolds for developing potent acetylcholinesterase inhibitors with potential applications in Alzheimer's disease therapy. The synthetic protocols outlined herein enable efficient preparation of diverse piperidine derivatives, while the comprehensive biological evaluation methods facilitate accurate assessment of cholinesterase inhibitory activity, enzyme kinetics, and blood-brain barrier permeability. Advanced computational approaches, including molecular docking, dynamics simulations, and binding free energy calculations, provide invaluable insights into binding modes and facilitate rational drug design. The continuing evolution of structure-activity relationship understanding has enabled the strategic design of multifunctional ligands that address the complex multifactorial pathology of Alzheimer's disease. These application notes and protocols provide researchers with comprehensive methodological guidance for advancing piperidine-based drug discovery programs in this critically important therapeutic area.

References

Comprehensive Application Notes and Protocols: Piperidinol Derivatives as Antibiotic Adjuvants against Drug-Resistant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Piperidinol Derivatives as Antibiotic Adjuvants

The global health threat of antimicrobial resistance (AMR) has reached critical levels, with traditional antibiotics becoming increasingly ineffective against multidrug-resistant (MDR) pathogens. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent particularly problematic organisms due to their extensive drug resistance profiles [1]. In this challenging landscape, antibiotic adjuvants have emerged as a promising strategy to revitalize existing antibiotics and combat resistance mechanisms. These adjuvants are compounds that enhance the efficacy of antibiotics without exerting direct antibacterial activity themselves, thereby reducing the selective pressure that drives resistance development [1].

Piperidinol derivatives represent a promising chemical class with significant potential as antibiotic adjuvants. The piperidine moiety is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, and it represents one of the most important synthetic building blocks in pharmaceutical development [2] [3]. Piperidine-containing compounds are present in more than twenty drug classes, demonstrating their structural versatility and biological relevance [4]. Recent research has revealed that specific piperidinol derivatives exhibit potent activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium abscessus, by targeting crucial bacterial survival pathways [5] [6]. The structural flexibility of the piperidinol scaffold allows for extensive chemical modifications, enabling optimization of pharmacological properties and target specificity for adjuvant applications [2].

Mechanisms of Action and Molecular Targets

Primary Mechanisms of Piperidinol Anti-Mycobacterial Activity

Piperidinol derivatives exhibit their antibiotic adjuvant activity through several specific molecular mechanisms that disrupt essential bacterial processes:

  • Inhibition of Mycolic Acid Transport: The piperidinol derivative PIPD1 specifically targets the mycolic acid transporter MmpL3 in mycobacterial species, including M. abscessus and M. tuberculosis. This inhibition blocks the transport of trehalose monomycolate, thereby preventing the mycolylation of arabinogalactan, an essential component of the mycobacterial cell wall. The compromised cell wall integrity increases bacterial susceptibility to co-administered antibiotics [5] [6].

  • Arylamine N-Acetyltransferase (NAT) Inhibition: Several piperidinol derivatives function as inhibitors of the bacterial enzyme arylamine N-acetyltransferase (NAT), which is essential for mycobacterial survival inside macrophages. These inhibitors operate through a prodrug-like mechanism where metabolic activation leads to the formation of bioactive phenyl vinyl ketone (PVK), which forms selective adducts with cysteine residues in the enzyme's active site, effectively inhibiting its function [7] [8].

  • Multi-Target Engagement: Whole-genome sequencing of M. smegmatis strains resistant to piperidinol derivatives revealed multiple single nucleotide polymorphisms (SNPs) across various genetic loci, indicating that these compounds likely engage multiple bacterial targets simultaneously. This multi-target mechanism reduces the likelihood of resistance development compared to single-target antibiotics [9].

Resistance Modulation and Efflux Pump Inhibition

Piperidinol derivatives also function as antibiotic adjuvants through broader resistance modulation mechanisms:

  • Efflux Pump Inhibition: Some piperidinol derivatives interfere with bacterial efflux pump systems, which are responsible for actively expelling antibiotics from bacterial cells, thereby reducing intracellular drug concentrations [1].

  • Membrane Permeabilization: Certain derivatives enhance membrane permeability, facilitating improved antibiotic penetration into bacterial cells and increasing the effective intracellular concentration of co-administered drugs [1].

  • Enzyme Inhibition: Piperidinols can inhibit bacterial enzymes such as β-lactamases that normally degrade antibiotics, protecting the activity of companion drugs [1].

The following diagram illustrates the primary mechanisms of action of piperidinol derivatives in mycobacterial species:

G cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcomes Piperidinol Piperidinol MmpL3 MmpL3 Transporter Piperidinol->MmpL3 Inhibits NAT Arylamine N-Acetyltransferase (NAT) Piperidinol->NAT Inactivates Efflux Efflux Pump Systems Piperidinol->Efflux Blocks Enzymes Resistance Enzymes Piperidinol->Enzymes Inhibits Mycolic Inhibition of Mycolic Acid Transport MmpL3->Mycolic Metabolism Altered Bacterial Metabolism NAT->Metabolism Permeability Increased Membrane Permeability Efflux->Permeability Antibiotic Enhanced Antibiotic Activity Enzymes->Antibiotic CellWall Disrupted Cell Wall Synthesis Mycolic->CellWall CellWall->Antibiotic Macrophage Reduced Intracellular Survival Metabolism->Macrophage Permeability->Antibiotic Resistance Overcome Drug Resistance Antibiotic->Resistance Macrophage->Resistance

Quantitative Data on Anti-Mycobacterial Activity

Anti-Mycobacterial Efficacy of Piperidinol Derivatives

Extensive research has demonstrated the potent activity of piperidinol derivatives against various mycobacterial species, including drug-resistant strains. The following table summarizes the key efficacy data for leading piperidinol compounds:

Table 1: Anti-Mycobacterial Activity of Selected Piperidinol Derivatives

Compound Pathogen Model System Efficacy Metrics Reference
PIPD1 M. abscessus In vitro Potent activity against clinical strains [5]
PIPD1 M. abscessus Macrophage infection model Significant reduction in bacterial load [6]
PIPD1 M. abscessus Zebrafish model Increased embryo survival; Reduced bacterial burden [6]
Piperidinol derivative M. smegmatis In vitro Rapid killing; Selectivity index >30 fold [9]
Bis-Mannich base analogue M. smegmatis In vitro Rapid killing; Selectivity index >30 fold [9]
FMD-88 M. abscessus In vitro Promising active analogue [5]
Piperidinol derivatives M. tuberculosis NAT enzyme inhibition IC50 values in micromolar range [7]
Pharmacokinetic and Safety Profiles

The pharmacokinetic properties and safety profiles of piperidinol derivatives are crucial determinants of their therapeutic potential as antibiotic adjuvants:

Table 2: Pharmacokinetic and Safety Properties of Piperidinol Derivatives

Compound Administration Route Key PK Parameters Safety Profile Reference
PIPD1 Intraperitoneal Serum concentration: promising; Elimination half-life: 3.2 hours Favorable selectivity for mycobacteria [5]
Piperidinol derivative Not specified Not fully characterized Cytotoxicity selectivity index: >30 fold for mycobacteria [9]
Bis-Mannich base Not specified Not fully characterized Cytotoxicity selectivity index: >30 fold for mycobacteria [9]

The selectivity index of >30 fold for mycobacteria compared to mammalian cells indicates a favorable safety window for piperidinol derivatives, which is particularly important for adjuvant applications where chronic administration may be required [9]. The promising serum concentration and elimination half-life of PIPD1 (3.2 hours) following intraperitoneal administration support its potential for further pharmaceutical development [5].

Experimental Protocols and Methodologies

Protocol 1: Evaluation of Anti-Mycobacterial Activity Using Resazurin Microtiter Assay

The resazurin microtiter assay (REMA) provides a reliable, high-throughput method for determining the minimum inhibitory concentration (MIC) of piperidinol derivatives against mycobacterial strains [8].

4.1.1 Materials and Reagents
  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
  • Resazurin sodium salt solution (0.01% w/v)
  • Sterile 96-well microtiter plates with lids
  • Logarithmic-phase mycobacterial culture (e.g., M. smegmatis, M. bovis BCG)
  • Test compounds: Piperidinol derivatives dissolved in DMSO (final concentration <2%)
  • Positive control antibiotics (isoniazid, rifampicin)
  • Sterile DMSO for negative control
  • Multichannel pipettes and sterile tips
  • Anaerobic chamber or sealed bag system
  • Fluorescence plate reader (excitation 530-570 nm, emission 590 nm)
4.1.2 Procedure
  • Preparation of Compound Dilutions: Prepare two-fold serial dilutions of piperidinol derivatives in Middlebrook 7H9 broth across the microtiter plate, with final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL. Include antibiotic controls and DMSO controls in each plate.

  • Inoculum Preparation: Adjust the optical density of logarithmic-phase mycobacterial culture to OD600 = 0.001 in fresh Middlebrook 7H9 broth, corresponding to approximately 5 × 10^5 CFU/mL.

  • Inoculation and Incubation: Add 100 µL of bacterial inoculum to each well containing 100 µL of compound dilution. Seal plates in a zip-lock bag with moistened paper towels to prevent evaporation. Incubate at 37°C for 5-7 days for slow-growing mycobacteria or 24-48 hours for rapid-growers like M. smegmatis.

  • Resazurin Addition and Incubation: After incubation, add 30 µL of resazurin solution (0.01%) to each well. Re-incubate plates for 4-24 hours until a color change is evident in the growth control wells.

  • Result Interpretation: The MIC is defined as the lowest compound concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced). Fluorescence measurements can provide quantitative data using a plate reader.

4.1.4 Quality Control
  • Growth control wells must show adequate bacterial growth (color change)
  • DMSO control wells should show no inhibition of growth
  • Reference antibiotics should yield MIC values within established ranges
  • Include sterility controls (medium only) in each assay
Protocol 2: Intracellular Macrophage Infection Model for Adjuvant Efficacy

This protocol evaluates the efficacy of piperidinol derivatives against intracellular mycobacteria residing within macrophages, mimicking the natural infection environment [6].

4.2.1 Materials and Reagents
  • Murine macrophage cell line J774A.1 or primary human monocyte-derived macrophages
  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum
  • Gentamicin solution (50 mg/mL)
  • Lysophosphatidylcholine solution (0.0125%)
  • Phosphate-buffered saline (PBS), sterile
  • Mycobacterial culture in logarithmic growth phase
  • Test compounds: Piperidinol derivatives and reference antibiotics
  • Cell culture plates (24-well)
  • CO2 incubator (5% CO2, 37°C)
4.2.2 Procedure
  • Macrophage Culture: Seed macrophages at 2 × 10^5 cells/well in 24-well plates and incubate overnight to allow adherence.

  • Bacterial Infection: Infect macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage) for 4 hours.

  • Removal of Extracellular Bacteria: Wash wells twice with warm PBS to remove non-phagocytosed bacteria. Add fresh medium containing gentamicin (20 µg/mL) for 2 hours to kill remaining extracellular bacteria.

  • Treatment Application: Add test compounds (piperidinol derivatives alone or in combination with antibiotics) at predetermined concentrations. Include untreated infected controls and appropriate vehicle controls.

  • Incubation and Harvesting: Incubate plates for 72-96 hours. After incubation, remove supernatant and lyse macrophages with lysophosphatidylcholine solution (0.0125% in PBS) for 10 minutes at 37°C.

  • Viable Count Determination: Prepare serial dilutions of lysates in PBS and plate on Middlebrook 7H11 agar. Count colonies after 3-5 weeks of incubation at 37°C.

4.2.3 Data Analysis

Calculate the percentage reduction in bacterial load compared to untreated controls using the formula: % Reduction = [1 - (CFU treated / CFU untreated)] × 100

The following workflow diagram illustrates the key stages in evaluating piperidinol derivatives as antibiotic adjuvants:

G cluster_1 In Vitro Evaluation cluster_2 Cellular Models cluster_3 Advanced Models Start Compound Screening MIC MIC Determination (Resazurin Assay) Start->MIC Cytotoxicity Cytotoxicity Assessment (Mammalian Cell Lines) MIC->Cytotoxicity SI Selectivity Index Calculation Cytotoxicity->SI Enzyme Enzyme Inhibition Assays (NAT, MmpL3) SI->Enzyme Promising Compounds Macrophage Macrophage Infection Model Enzyme->Macrophage Intracellular Intracellular Efficacy Macrophage->Intracellular Combination Combination Studies (Checkerboard Assay) Intracellular->Combination Mutant Resistant Mutant Generation Combination->Mutant Lead Compounds Genomics Whole Genome Sequencing Mutant->Genomics InVivo In Vivo Models (Zebrafish, Mice) Genomics->InVivo PK Pharmacokinetic Studies InVivo->PK Lead Optimization

Protocol 3: Checkerboard Synergy Assay for Adjuvant Potential

The checkerboard synergy assay evaluates the potential synergistic interactions between piperidinol derivatives and conventional antibiotics, providing critical data for adjuvant development [1].

4.3.1 Materials and Reagents
  • Mueller-Hinton broth or appropriate medium for bacterial strain
  • Sterile 96-well microtiter plates
  • Piperidinol derivatives (serial dilutions)
  • Reference antibiotics (serial dilutions)
  • Bacterial inoculum standardized to 0.5 McFarland
  • Multichannel pipettes
4.3.2 Procedure
  • Plate Preparation: Create a two-dimensional matrix of compound concentrations, with piperidinol derivatives diluted along the x-axis and antibiotics diluted along the y-axis.

  • Inoculation: Add standardized bacterial inoculum (5 × 10^5 CFU/mL final concentration) to each well.

  • Incubation: Incubate plates at appropriate conditions for 16-24 hours.

  • Fractional Inhibitory Concentration (FIC) Calculation: Determine the MIC of each agent alone and in combination. Calculate FIC indices using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

4.3.3 Interpretation
  • FIC index ≤ 0.5: Synergy
  • FIC index > 0.5 to ≤ 1: Additive
  • FIC index > 1 to ≤ 4: No interaction
  • FIC index > 4: Antagonism

Research Implications and Therapeutic Applications

Clinical Development Potential

The experimental data on piperidinol derivatives support their translational potential as antibiotic adjuvants, particularly for managing difficult-to-treat mycobacterial infections:

  • Treatment of Mycobacterium abscessus Infections: The potent activity of PIPD1 against M. abscessus clinical strains in vitro, in macrophages, and in zebrafish infection models highlights its potential for treating infections caused by this highly drug-resistant rapid-growing mycobacterium, which is particularly problematic in cystic fibrosis patients [6].

  • Combination Therapy for Drug-Resistant Tuberculosis: The activity of piperidinol derivatives against M. tuberculosis through inhibition of mycolic acid transport and NAT enzyme function positions them as promising candidates for inclusion in combination regimens against multidrug-resistant tuberculosis [5] [7].

  • Adjuvant for Conventional Antibiotics: Piperidinol derivatives can enhance the activity of existing antibiotics against resistant strains, potentially extending the clinical lifespan of currently available drugs and reducing treatment failure rates [1].

Strategic Advantages in Anti-Infective Development

The development of piperidinol derivatives as antibiotic adjuvants offers several strategic advantages in the anti-infective drug development landscape:

  • Novel Mechanisms of Action: Unlike many conventional antibiotics, piperidinol derivatives target unique bacterial pathways such as mycolic acid transport (MmpL3) and arylamine N-acetyltransferase (NAT), reducing the likelihood of pre-existing resistance [5] [7].

  • Multi-Target Engagement: The identification of multiple genetic mutations in resistant strains suggests that piperidinol derivatives may engage several bacterial targets simultaneously, making the development of high-level resistance less probable compared to single-target agents [9].

  • Selective Anti-Mycobacterial Activity: The high selectivity index (>30 fold) for mycobacteria over mammalian cells indicates a favorable safety profile, which is particularly important for adjuvant agents that may require long-term administration [9].

  • Chemical Tractability: The piperidinol scaffold offers extensive opportunities for structural modification and optimization, allowing for the fine-tuning of pharmacological properties and target specificity [2] [3].

Conclusion and Future Directions

Piperidinol derivatives represent a promising class of antibiotic adjuvants with demonstrated efficacy against drug-resistant mycobacterial pathogens. Their novel mechanisms of action, including inhibition of mycolic acid transport via MmpL3 and targeting of arylamine N-acetyltransferase (NAT), coupled with their favorable selectivity profiles, position them as strong candidates for further development. The experimental protocols outlined provide comprehensive methodologies for evaluating their anti-mycobacterial activity, intracellular efficacy, and synergistic potential with conventional antibiotics.

Future research should focus on optimizing the pharmacological properties of lead piperidinol compounds, particularly their pharmacokinetic profiles and formulation stability. Additionally, more extensive in vivo studies in advanced animal models will be crucial for validating efficacy and safety prior to clinical translation. Exploration of broader spectrum activity against Gram-positive and Gram-negative ESKAPE pathogens would further expand the therapeutic utility of piperidinol derivatives as antibiotic adjuvants. With the continuing crisis of antimicrobial resistance, the development of such adjuvant approaches represents a critical strategy for preserving the efficacy of existing antibiotics and combating drug-resistant infections.

References

optimizing 2-Piperidinol synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Market Context & Synthesis Overview

The global market for 2-Piperidinol (CAS 45506-41-0) is growing, driven by its critical role as an intermediate in pharmaceuticals. Understanding this context is key for R&D planning.

  • Market Size & Growth: The market was estimated at 13.38 billion in 2025 and is projected to reach 22.73 billion by 2033, growing at a compound annual growth rate (CAGR) of 9.23% [1].
  • Key Drivers: This growth is fueled by rising demand for pharmaceutical intermediates, particularly for antidepressants, antipsychotics, and other therapeutic agents. The trend towards personalized medicine and the adoption of green chemistry principles are also significant factors [1].
  • AI Integration: Artificial Intelligence is increasingly used to streamline research, predict market trends, optimize manufacturing processes, and reduce R&D cycles, contributing to a more efficient market [1].

A primary synthetic route to piperidine derivatives involves the hydrogenation of pyridines [2]. The table below summarizes modern catalytic methods for this transformation, which you can use as a starting point for developing your own synthesis of this compound.

Catalyst System Key Features Reported Limitations
Heterogeneous Cobalt [2] Acid-free hydrogenation; effective in water; good stability Not specified
Heterogeneous Ruthenium [2] Diastereoselective cis-hydrogenation of multi-substituted pyridines Not specified
Nickel Silicide [2] First example of efficient Ni-catalyzed pyridine hydrogenation; high stability Not specified
Iridium with P,N-ligand [2] Asymmetric hydrogenation of 2-substituted pyridinium salts Not specified
Rhodium/Pinacol Borane [2] Highly diastereoselective access to fluorinated piperidines Sensitive to moisture; incompatible with hydroxy, aryl, ester, and amide groups
Palladium/Catalytic Hydrogenation [2] Access to fluorinated piperidines; tolerant of air and moisture; broad substrate scope Not specified

Troubleshooting & Yield Optimization FAQ

This section addresses common experimental challenges in synthesizing this compound and related piperidine scaffolds.

Q1: What are the most effective strategies to improve coupling efficiency during chain elongation? Coupling efficiency is critical for obtaining high yields and purity, especially for longer peptides.

  • Use Double Coupling Protocols: Employ a second coupling cycle for difficult sequences to drive the reaction to completion [3].
  • Optimize Activators and Resins: Utilize efficient activating reagents like HBTU or Oxyma Pure with NMM. Resins like TentaGel S-RAM are recommended for achieving coupling yields above 99% [3].
  • Extend Reaction Times: Increasing the duration of coupling reactions can help overcome sequence-related difficulties [3].
  • Address Aggregation: Peptide chain aggregation can cause resin shrinking and reduce coupling efficiency. A solvent change during the synthesis cycle can help disrupt these structures [3].

Q2: How can I optimize the hydrogenation step to maximize yield and stereoselectivity? The hydrogenation of pyridine precursors is a pivotal step. The choice of catalyst dictates both yield and stereochemical outcome.

  • For Fluorinated Piperidines: Use palladium-catalyzed hydrogenation for a broad substrate scope and tolerance to air and moisture [2].
  • For High cis-Diastereoselectivity: A ruthenium-based heterogeneous catalyst is effective for the cis-hydrogenation of multi-substituted pyridines [2].
  • For a Metal-Free Approach: Consider borenium ions with hydrosilanes as a non-metal alternative for catalytic hydrogenation [2].
  • Control Stereochemistry via Intermediate Reduction: For 2-substituted-3-piperidinols, the stereochemistry can be controlled during the reduction of a ketone precursor. Using a protecting group to block the amine leads to the syn (e.g., cis) product, while deprotecting to free the amine enables a chelation-controlled reduction to the anti (e.g., trans) product [4].

Q3: My synthesis yield is low. What general factors should I investigate?

  • Sequence Difficulty: Some amino acid sequences are inherently prone to structure formation that hinders chain elongation. Consult the literature for difficult sequences [3].
  • Resin Handling: Swelling and shrinking of the resin can create lumpy beds and impede reagent diffusion. Using POE-PS type resins (e.g., TentaGel) that exhibit minimal volume change is recommended [3].
  • Synthesis Scale: Yields are typically reported as a percentage of the theoretical maximum. For a standard 15-20mer peptide synthesized with Fmoc chemistry, you can realistically expect a practical yield of 50% to 80% of the theoretical amount [3].

Experimental Protocols & Methodologies

Here is a detailed, scalable synthesis for a key piperidine scaffold, demonstrating strategic control over stereochemistry.

Stereodivergent Synthesis of 2-Substituted 3-Piperidinols [4]

This protocol outlines a concise (5-6 steps), scalable (up to 14 g), and highly diastereoselective (dr >19:1) route to both cis and trans diastereomers of 2-substituted 3-piperidinols.

  • Step 1: Preparation of N-Protected Amino Acids. Convert amino acids (e.g., L-alanine, phenylalanine) to their N-benzyl-N-carbamate (Cbz or Boc) derivatives using a one-pot reductive benzylation and Schotten–Baumann acylation. Yields range from 70–95% [4].
  • Step 2: Formation of Weinreb Amide. Transform the carboxylic acids to Weinreb amides using DCC and MeONHMe•HCl [4].
  • Step 3: Grignard Reaction to Ketone. React the Weinreb amide with a Grignard reagent (e.g., vinylmagnesium bromide) to form the hydroxyketone intermediate [4].
  • Step 4: Diastereoselective Reduction.
    • For the cis-Piperidinol: Reduce the ketone (with the N-protecting group still attached) using NaBH₄. The bulky protecting group favors a Felkin–Anh transition state, yielding the syn amino alcohol.
    • For the trans-Piperidinol: First, deprotect the carbamate group to free the amine, then reduce with NaBH₄. The free amine coordinates to the ketone, leading to a Cram-chelate transition state and yielding the anti amino alcohol [4].
  • Step 5: Cyclodehydration.
    • Method: Use triethylphosphite (P(OEt)₃) and CBr₄ in acetonitrile under reflux. This "green" alternative to the Appel reaction produces a water-soluble phosphate byproduct after saponification, simplifying purification.
    • Advantage: Overcomes the difficult separation associated with triphenylphosphine oxide [4].

Synthesis Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing your this compound synthesis, integrating the troubleshooting advice and protocols mentioned above.

SynthesisOptimization node_start node_start node_problem node_problem node_check node_check node_action node_action node_success node_success Start Low Synthesis Yield Step1 Check Coupling Efficiency Start->Step1 Step2 Evaluate Hydrogenation Start->Step2 Step3 Assess Reaction Sequence Start->Step3 A1 Implement Double Coupling & Optimize Activators Step1->A1 If low A2 Select Specialized Catalyst (e.g., Pd for fluorinated piperidines) Step2->A2 If poor selectivity A3 Adopt Stereodivergent Protocol with Phosphite Cyclodehydration Step3->A3 If non-scalable Success Yield Optimized A1->Success A2->Success A3->Success

Key Recommendations for Researchers

To enhance your experimental success, consider these consolidated strategies:

  • Embrace Green Chemistry: Adopt sustainable methods like the phosphite-mediated cyclodehydration to simplify waste handling and improve atom economy [4].
  • Leverage AI Tools: Utilize AI-driven analytics to predict optimal synthesis pathways, model steric outcomes, and identify potential bottlenecks before starting lab work [1].
  • Prioritize Scalability Early: When developing a new synthesis, choose protocols proven to be scalable (e.g., the cited stereodivergent synthesis) to ensure a smooth transition from research to potential commercial production [4].

References

Purification Methods for 2-Piperidinol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed experimental protocol available involves the cooling crystallization of a similar compound, 2,2,6,6-Tetramethyl-4-piperidinol (TMP). The parameters can serve as a reference for optimizing the crystallization of other 2-Piperidinol derivatives [1].

The table below summarizes the key conditions and outcomes from this study:

Parameter Specification / Outcome
Compound 2,2,6,6-Tetramethyl-4-piperidinol (TMP)
Selected Solvent Ethanol [1]
Method Cooling Crystallization [1]
Key Results Average crystal diameter of 1110 μm and a narrow crystal-size distribution (diameter span of 0.715) [1]

Experimental Protocol: Cooling Crystallization

Here is a detailed methodology based on the published procedure for TMP [1]:

  • Solubility Assessment: First, determine the solubility of the this compound derivative in several commonly used organic solvents using a gravimetric method. This step is crucial for identifying the most suitable solvent for crystallization.
  • Solvent Selection: Based on solubility data, ethanol was chosen for TMP as it provided an improved theoretical yield.
  • Process Optimization: The cooling crystallization process was further optimized using an orthogonal array design. This approach systematically varies parameters like cooling rate and stirring speed to determine the optimal conditions for producing larger crystals with a narrow size distribution.
  • Execution: Under the optimized laboratory conditions, the process yielded TMP crystals with the reported desirable characteristics.

Important Chemical Considerations for Troubleshooting

While specific FAQs are not available, successful purification depends on understanding the chemical nature of these compounds.

  • Synthesis Byproducts: During the hydrogenation of pyridine precursors to produce piperidinol compounds, a common and problematic byproduct is the corresponding N-methylated derivative. Process optimization is required to suppress its formation [2].
  • Chemical Instability: Some this compound derivatives can exist in a dynamic equilibrium with a ring-open aldehyde form. This equilibrium can complicate purification and analysis, as the isolated compound may consist of a mixture of forms [3].

To help visualize the decision-making process for purification, the following workflow diagram integrates these considerations:

Start Start: Crude Product Step1 Analyze Purity (HPLC, TLC) Start->Step1 Step2 Identify Major Impurities Step1->Step2 PathA Low Purity / Complex Mixture Step2->PathA PathB Dominate Solid Impurities Step2->PathB PathC High Purity / Final Polish Step2->PathC MethodA Chromatography (Silica Gel, HPLC) PathA->MethodA MethodB Solvent Selection & Cooling Crystallization PathB->MethodB MethodC Recrystallization PathC->MethodC End Pure Compound MethodA->End MethodB->End MethodC->End

References

handling 2-Piperidinol sensitivity to strong acids

Author: Smolecule Technical Support Team. Date: February 2026

Why Protonation State Matters

The piperidine moiety is a common feature in many drug candidates. Its sensitivity to acids stems from the basic nitrogen atom, which can be protonated. This protonation state is not just a chemical property; it is often essential for biological activity.

  • Essential for Receptor Binding: In-depth crystallographic studies of sigma-1 receptor (σ1R) ligands have shown that the piperidine nitrogen in its protonated form creates a crucial salt bridge with a glutamic acid residue (Glu172) in the protein's binding pocket [1]. This interaction is a key determinant of high biological activity. If the piperidine is not protonated, this critical bond cannot form, significantly reducing the compound's efficacy.
  • Contrast with Piperazines: Research highlights that swapping a piperidine for a piperazine can lead to significantly different receptor affinity. This is often attributed to changes in the protonation state at physiological pH [1].

Experimental Strategies & Troubleshooting

To manage acid sensitivity and control protonation, you can employ the following experimental strategies.

Strategy Description & Application Key Consideration
Salt Formation Co-crystallize with oxalate anions to form stable hydrogen oxalate or oxalate salts. This stabilizes the protonated form for characterization [1]. Suitable for creating stable, characterizable solid forms of active compounds.
pH Control Carefully control pH during synthesis, purification, and biological testing to maintain the desired protonation state [1]. Critical for ensuring in vitro activity translates to in vivo efficacy.
Structural Analysis Use X-ray crystallography to definitively determine the protonation state of your compound in the solid state [1]. Provides unambiguous proof of structure and protonation.
Synthetic Pathway Design Develop alternative synthetic routes to avoid steps with strongly acidic conditions that could degrade the core structure [2]. Preserves the integrity of the acid-sensitive piperidinol scaffold.

Key Experimental Protocols

Here are methodologies adapted from recent literature that directly address the handling and analysis of piperidine-based compounds.

1. Protocol for Crystallization and Protonation State Analysis This method is used to obtain crystals suitable for determining the exact protonation state.

  • Procedure: Dissolve the piperidinol-based compound in a mixture of water and a water-miscible organic solvent (e.g., methanol, ethanol). Slowly allow the solvent to evaporate at room temperature to form crystals. For salts, the compound can be co-crystallized with oxalic acid from the solvent mixture to form oxalate salts [1].
  • Application: This protocol is crucial for confirming the successful synthesis of the desired compound and for understanding its interaction with biological targets through structural analysis [1].

2. Protocol for Reductive Amination to Bypass Acid Sensitivity This synthetic route is effective when classic deprotection steps under acidic conditions lead to degradation.

  • Procedure:
    • Perform an N-benzylation of a piperidone starting material using benzyl bromide in dichloromethane (DCM) with an excess of potassium carbonate as a base.
    • Carry out a bromine-lithium exchange reaction, followed by a nucleophilic substitution on the carbonyl of the piperidinone to form the final piperidinol compound.
    • Purify the final product using silica gel chromatography [2].
  • Application: This pathway avoids strongly acidic deprotection steps, improving the overall yield and purity of acid-sensitive piperidinol derivatives [2].

Chemical Relationship Visualization

The following diagram illustrates the core chemical relationship and handling concern for 2-Piperidinol.

Piperidinol This compound StrongAcid Strong Acid Piperidinol->StrongAcid Exposure to ProtonatedForm Protonated Form (Salt) StrongAcid->ProtonatedForm Leads to Disruption Altered Protonation State StrongAcid->Disruption Can Cause BiologicalActivity Essential for Biological Activity ProtonatedForm->BiologicalActivity Often ReducedEfficacy Reduced Biological Efficacy Disruption->ReducedEfficacy Resulting in

Frequently Asked Questions

What is the primary risk of exposing this compound-containing compounds to strong acids? The primary risk is not necessarily degradation, but an alteration of the protonation state. While this can be used strategically to form salts, uncontrolled protonation during synthesis or testing can prevent the compound from interacting correctly with its biological target, as the neutral form may have low affinity [1].

How can I monitor the protonation state of my compound during an experiment? Potentiometric titration and NMR spectroscopy in a pH-controlled environment are two key methods for an in-depth analysis of protonation states in solution [1]. X-ray crystallography provides the definitive structure in the solid state.

Are there stable salt forms of this compound-based compounds? Yes, compounds based on the piperidine scaffold can be isolated as stable oxalate or hydrogen oxalate salts, which are often the forms used for biological testing and characterization [1].

References

improving piperidinol compound metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Strategic FAQ for Improving Metabolic Stability

Here are answers to some common challenges you might encounter.

FAQ 1: What are the primary chemical strategies to improve metabolic stability? You can employ several strategic modifications to the piperidine scaffold to block common metabolic pathways:

  • Isosteric Replacement: Substituting a hydrogen atom with a deuterium atom (D) at a metabolically vulnerable site can notably increase the half-life of a molecule, a strategy known as the deuterium isotope effect. For instance, this substitution has been shown to produce a ~30% increase in half-life in both rat and human liver microsomes while maintaining potency [1].
  • Halogen Incorporation: Introducing fluorine (F) or chlorine (Cl) atoms onto aromatic rings reduces electron density, providing a combined electronic and steric blockade against oxidative metabolism (e.g., hydroxylation). This is a widely used and effective strategy [2].
  • Structural Rigidification: Replacing flexible chains (like an N-benzyl group) with N-phenyl groups or spirocyclic systems can reduce the entropic penalty of binding and block oxidative cleavage at labile C-N bonds. This approach has successfully yielded clinical candidates with excellent stability [2].

FAQ 2: Which parts of the piperidinol molecule are most critical to modify? The key is to target the most metabolically labile positions, which often include:

  • The N-Benzyl Group: This moiety is susceptible to oxidative N-dealkylation. Strategies like switching to an N-phenyl group or introducing ortho-substituents can effectively block this metabolic soft spot [2].
  • Unsubstituted Aromatic Rings: Rings without substituents are hotspots for oxidative metabolism. Introducing halogen atoms (e.g., creating a 2,4-difluorobenzyloxy group) can dramatically improve metabolic stability and often enhance potency through increased hydrophobic interactions [2].
  • The Piperidine Ring Itself: The specific functionalization on the piperidine ring greatly influences its stability. In some cases, replacing the standard piperidine with a spiro-piperidyl system can serve as a stable bioisostere [3].

FAQ 3: How do I experimentally assess metabolic stability? The standard in vitro method uses liver microsomes to estimate intrinsic clearance [2].

  • Experimental Protocol for Liver Microsomal Stability Assay:
    • Incubation: Incubate the test compound (e.g., 1 µM) with mixed-gender human or rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (PBS, pH 7.4) at 37°C.
    • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (supplies energy for cytochrome P450 enzymes).
    • Sampling: Withdraw aliquots (e.g., 100 µL) at multiple time points (e.g., 0, 10, 30, 60, 120 minutes).
    • Reaction Termination: Stop the metabolism at each time point by adding a volume of ice-cold methanol to precipitate proteins.
    • Analysis: Centrifuge the samples, analyze the supernatant using LC-MS/MS, and measure the peak area of the parent compound remaining at each time point compared to the time-zero sample.
    • Calculation: Fit the percent remaining data to a single-phase exponential decay model to calculate the in vitro half-life (t₁/₂) [1] [2].

The diagram below illustrates this workflow.

G Liver Microsome Assay Workflow start Start Assay prep Prepare Test Compound & Liver Microsomes start->prep incubate Incubate at 37°C prep->incubate initiate Add NADPH Regenerating System incubate->initiate sample Withdraw Aliquots at Time Points initiate->sample stop Stop Reaction with MeOH sample->stop analyze Analyze by LC-MS/MS stop->analyze calculate Calculate Half-life analyze->calculate

The following table summarizes how different strategic modifications can impact key pharmacological parameters, using examples from the literature.

Modification Strategy Example Compound/Series Impact on Metabolic Stability Impact on Potency (e.g., IC₅₀, MIC) Key Change
Deuterium (Isosteric) sEH Inhibitor Analogs [1] ~30% increase in half-life (human/rat microsomes) Maintained low nanomolar potency H → D substitution
Halogenation p38α Kinase Inhibitors [2] Improved stability; 52% parent remaining → stable 10-fold potency improvement Unsubstituted ring → 2,4-difluorobenzyloxy
Structural Rigidification N-Phenyl Pyridinones [2] Stable in human/rat microsomes (from poor stability) Maintained high potency; high selectivity N-benzyl → N-phenyl with ortho-substituents
Scaffold Optimization Piperidinol-based MmpL3 Inhibitors [4] N/A (SAR established) MIC₉₉ = 0.125 µg/mL (PIPD1) Aromatic parts & tertiary alcohol are essential

Key Experimental Considerations

For your experimental design, keep these points in mind:

  • System Selection: While liver microsomes are excellent for Phase I oxidative metabolism, hepatocytes provide a more complete picture as they contain full Phase I and Phase II enzyme systems [2].
  • Species Differences: Be aware of pronounced species differences in drug metabolism. It is standard practice to run assays in liver microsomes or hepatocytes from multiple species (e.g., human, rat, mouse) to better predict human exposure [2].

The overall strategic approach to improving metabolic stability, from identification to verification, can be summarized as follows:

G Metabolic Stability Optimization Strategy identify Identify Metabolic Soft Spots (e.g., via MetID) design Design Analogs (Apply Strategic Modifications) identify->design test_stability Test In Vitro Metabolic Stability (Liver Microsomes/Hepatocytes) design->test_stability evaluate Evaluate Overall Profile (Potency, Selectivity, PK) test_stability->evaluate iterate Profile Optimal? evaluate->iterate iterate->design No

References

Technical Guide: 2-Piperidinol Handling & Stability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the recommended storage conditions for 2-Piperidinol? Although specific data for this compound is limited, its chemical structure suggests it should be treated as a hygroscopic and potentially air-sensitive compound. The following conditions are recommended based on general principles for similar amino alcohols and heterocyclic compounds.

Parameter Recommended Condition Rationale & Evidence
Temperature 2-8°C (Refrigerated) Prevents potential thermal degradation; standard for many organic compounds [1].
Atmosphere Inert Gas (Argon/Nitrogen) Protects against oxidation and moisture absorption from air [2].
Container Sealed, air-tight glass container Minimizes exposure to atmospheric oxygen and water vapor.
Light Sensitivity Protect from light Standard practice to prevent photodegradation; multiple drug substances require this [1].
Humidity Desiccated environment The compound is likely hygroscopic; use of desiccants (e.g., silica gel) is advised.

FAQ 2: How can I determine if my this compound has degraded? You should suspect degradation if you observe the following:

  • Physical Changes: Clumping, color change, or the formation of an oil.
  • Analytical Chemistry Data: A decrease in the concentration of the parent compound as measured by HPLC, or the appearance of new peaks in the chromatogram indicating degradation products [1].

Troubleshooting Guide: Common Scenarios

Observation Potential Cause Investigative Action
Compound appears wet or clumped Absorption of moisture from air (hygroscopic) Perform a water content test (e.g., Karl Fischer titration).
Discoloration (e.g., yellowing) Oxidative degradation Analyze by HPLC and compare to a fresh reference standard [1].
Purity decreases over time General instability under storage conditions Conduct a formal stability study as outlined below.

Experimental Protocol: Forced Degradation Study

A forced degradation study helps you understand the intrinsic stability of this compound and identify potential degradation products. The workflow below outlines this process.

Start Start: this compound Sample Hydrolytic Hydrolytic Stress (Acid/Base) Start->Hydrolytic Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Thermal Thermal Stress (High Temp) Start->Thermal Photolytic Photolytic Stress (UV/VIS Light) Start->Photolytic Analyze HPLC Analysis Hydrolytic->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Compare Compare Chromatograms Analyze->Compare Report Document Stability Profile Compare->Report

Detailed Methodology:

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Prepare separate solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Keep at 60°C for 24-72 hours [1].
    • Oxidative Stress: Prepare a solution of this compound with 0.1-3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
    • Thermal Stress: Expose the solid compound to a temperature of 50-60°C for 1-2 weeks.
    • Photolytic Stress: Expose solid and/or solution samples to UV and visible light as per ICH Q1B guidelines [1].
  • HPLC Analysis:

    • Column: Use a reverse-phase C8 or C18 column (e.g., 250mm x 4.6mm, 5µm) [1].
    • Mobile Phase: A mixture of acetonitrile and a volatile buffer (e.g., ammonium acetate, pH ~3.5-5.0) is suitable. The exact ratio should be optimized.
    • Detection: UV detection at an appropriate wavelength (e.g., 210-280 nm).
    • Procedure: Analyze stressed samples and an unstressed control. Note the appearance of new peaks (degradants) and the decrease in the main peak (this compound).

Key Scientific Context

Understanding the chemistry of related piperidinol compounds can inform handling precautions. One study on a piperidinol-derived drug candidate noted that synthesis involved stabilization and that final product purification was challenging due to degradation, highlighting the potential sensitivity of this chemical class [3].

  • Consult Suppliers: Always check the material safety data sheet (MSDS) from your chemical supplier for their specific storage recommendations.
  • Establish In-House Data: The forced degradation study outlined above is the most reliable method to establish the stability profile of this compound for your specific application.

References

troubleshooting piperidinol biological activity loss

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Piperidinol Activity Loss

The following table outlines the primary mechanisms that can lead to a loss of biological activity for piperidinol-based compounds, along with their descriptions and observed consequences.

Mechanism Description Consequence / Evidence
Aldehyde Impurity Formation [1] Tertiary amine head groups in ionizable lipids can undergo oxidation/hydrolysis, generating reactive aldehyde impurities. Aldehydes covalently bind to mRNA, forming mRNA-lipid adducts and deactivating the cargo during storage [1].
Metabolic Instability [2] The metabolic stability of the piperidine scaffold is highly dependent on functionalization at positions neighboring the nitrogen atom. Leads to premature compound degradation, reducing efficacy; use of spirocyclic bioisosteres is recommended to improve stability [2].
Covalent Inhibition Mechanism [3] Some piperidinols act via a prodrug mechanism, being activated to form a reactive intermediate (e.g., Phenyl Vinyl Ketone). Time-dependent, covalent inhibition of the target enzyme (e.g., mycobacterial arylamine N-acetyltransferase); while intentional, requires careful control [3].

Troubleshooting & Experimental Protocols

To pinpoint the cause of activity loss in your experiments, you can employ the following diagnostic methods.

Detect Aldehyde Impurities

This protocol helps identify if reactive aldehydes are forming in your compound stock or formulation [1].

  • Principle: A fluorescence-based assay using 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H), which reacts with carbonyl compounds to form fluorescent hydrazones.
  • Workflow: The diagram below illustrates the experimental workflow for detecting aldehyde impurities.

    Start Prepare Piperidinol Sample A Incubate with NBD-H reagent (Mild conditions) Start->A B Measure fluorescence (Ex/Em ~470/540 nm) A->B End Analyze results: High fluorescence = High aldehyde content B->End

  • Procedure:
    • Sample Preparation: Incubate your ionizable piperidinol lipid (and other helper lipids if in a formulation) under conditions mimicking your storage parameters (e.g., temperature, buffer).
    • Reaction: Mix the sample with NBD-H reagent and incubate under mild conditions.
    • Detection: Measure the fluorescence intensity (Excitation ~470 nm, Emission ~540 nm). A significantly higher signal in the test sample compared to a blank control indicates the presence of aldehyde impurities [1].
  • Mitigation: Consider designing or switching to piperidine-based lipids, as some have been shown to generate minimal aldehyde species compared to other ionizable lipids [1].
Evaluate Compound Stability

This protocol assesses the inherent stability of your piperidinol compound under various environmental stresses [4].

  • Principle: Subject the compound to controlled stress conditions and use HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.
  • Workflow: The following diagram outlines the key steps for conducting a stability study.

    Start Prepare Piperidinol Solution A Apply Stress Conditions: - UV Light - Heat (e.g., 40-60°C) - Acidic pH Start->A B Sample at Time Intervals (e.g., 0, 1, 3, 7 days) A->B C Analyze by HPLC/-MS B->C End Identify degradation products and calculate remaining parent compound C->End

  • Procedure:
    • Stress Conditions: Expose your piperidinol compound in solution to:
      • UV Light: e.g., in a photostability chamber.
      • Heat: e.g., 40°C, 60°C in an oven.
      • Acidic pH: e.g., in a buffer at pH 2-3 [4].
    • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 24, 72 hours).
    • Analysis: Use HPLC with a charged aerosol detector (CAD) or MS detector to quantify the remaining intact piperidinol and profile the degradation products [1].
  • Mitigation: If instability is confirmed, strategies like forming inclusion complexes with cyclic glucans (e.g., cyclodextrins, cycloamylose) can significantly enhance the stability of piperidine-based compounds against UV light, heat, and acidic conditions [4].

Frequently Asked Questions

Q1: How can I improve the metabolic stability of my piperidinol lead compound? Consider incorporating spirocyclic bioisosteres of the piperidine ring. This structural modification is a recommended strategy to improve metabolic stability without compromising the desired biological activity [2].

Q2: Are there specific structural features that make piperidinol-based ionizable lipids more stable? Yes, recent research indicates that piperidine-based ionizable lipids (e.g., those with an N-methyl piperidine head group) can demonstrate superior long-term storage stability in mRNA/LNP formulations as liquids at refrigeration temperatures compared to other lipid structures. This is attributed to their ability to limit the generation of reactive aldehyde impurities [1].

References

enhancing piperidinol water solubility for assays

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Techniques for Piperine

The table below summarizes key methodologies, their mechanisms, and the quantitative effectiveness reported in recent studies.

Technique Mechanism Key Formulation Excipients Solubility/Dissolution Outcome
Nanoparticles (Flash Nanoprecipitation) [1] Creates nanoscale particles to increase surface area for dissolution. Eudragit L100-55, Poloxamer 188 Increased aqueous solubility from 0.04 mg/mL to 52.31 mg/mL (a ~1300-fold increase) [1].
Deep Eutectic Solvents (DES) [2] Forms a hydrogen-bonded complex that disrupts the crystal lattice of the API. Acidic counterparts (e.g., Ketoprofen, Gentisic Acid) Enhanced solubility by 36% to 294% compared to pure piperine [2].
Solid Dispersion [3] Disperses the API at a molecular level within a hydrophilic polymer matrix. PVP (K30), Eudragit Improved dissolution rate; best formulations achieved ~40% release in distilled water [3].

Detailed Experimental Protocols

Here are the detailed methodologies for the most effective techniques from the search results.

Protocol: Piperine Nanoparticles via Flash Nanoprecipitation [1]

This method is highly effective for achieving a massive solubility boost and is suitable for both oral and intranasal administration routes in preclinical studies.

  • Objective: To formulate piperine nanoparticles (PIP NPs) using a Four-Stream Multi-Inlet Vortex Mixer (MIVM) to maximize drug loading and minimize particle size.
  • Materials:
    • API: Piperine (>97% purity).
    • Polymers: Eudragit L100-55 (drug carrier), Poloxamer 188 (stabilizer).
    • Solvents: Ethanol (absolute), Milli-Q water.
  • Equipment: Four-Stream MIVM, syringe pumps (e.g., Harvard Apparatus PHD 2000), vacuum centrifugation concentrator (e.g., SpeedVac).
  • Procedure:
    • Prepare Streams: Dissolve piperine and Eudragit L100-55 in ethanol (organic stream). Dissolve Poloxamer 188 in Milli-Q water (aqueous stream).
    • Optimize Formulation: Use a Design of Experiments (DoE) approach, varying:
      • Concentration of Eudragit L100-55 (15-25 mg/mL)
      • Aqueous-to-ethanolic solution ratio (1.8-3.2, v/v)
      • Poloxamer 188-to-piperine ratio (1-3, w/w)
    • Mix Streams: Pump the organic and aqueous streams simultaneously into the MIVM chamber at controlled flow rates to induce instant nanoprecipitation.
    • Concentrate: Use vacuum centrifugation at 45°C to concentrate the nanoparticle suspension to the desired piperine concentration (e.g., 40-50 mg/mL for intranasal delivery).
  • Characterization:
    • Particle Size & PDI: Dynamic Light Scattering (DLS). Optimized formulation: ~171 nm, PDI ~0.27 [1].
    • Zeta Potential: Around -44 mV [1].
    • Encapsulation Efficiency (EE): >92% [1].
    • Drug Loading (DL): ~15% [1].
    • Solubility Measurement: Confirm saturated solubility in aqueous buffer.

The following diagram illustrates the optimized experimental workflow for this protocol:

cluster_1 Key Optimization Factors Start Start Protocol Prep Prepare Streams Start->Prep Optimize Optimize via DoE Prep->Optimize Mix Flash Nanoprecipitation in MIVM Optimize->Mix A Eudragit Concentration Optimize->A B Aqueous:Organic Ratio Optimize->B C Stabilizer:API Ratio Optimize->C Concentrate Concentrate via Vacuum Centrifugation Mix->Concentrate Char Characterize NPs Concentrate->Char

Protocol: Piperine Solid Dispersion via Solvent Evaporation [3]

This method is more accessible for labs without specialized mixing equipment and can significantly improve dissolution rates.

  • Objective: To enhance the dissolution rate of piperine by forming a solid dispersion using hydrophilic and hydrophobic polymers.
  • Materials:
    • API: Pure piperine.
    • Polymers: Polyvinylpyrrolidone (PVP K30) and/or Eudragit.
    • Solvent: Methanol or ethanol.
  • Equipment: Magnetic stirrer, evaporating dish, oven or vacuum desiccator.
  • Procedure:
    • Prepare Solution: Dissolve piperine and the selected polymer (e.g., PVP or Eudragit) in a common volatile solvent. Test different drug-to-polymer ratios (e.g., 2:1, 1:1, 1:2 w/w).
    • Evaporate Solvent: Stir the solution continuously while evaporating the solvent under ambient temperature or using a rotary evaporator to form a thin, solid film.
    • Dry: Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
    • Grind & Sieve: Gently grind the dried mass and pass it through a sieve (e.g., 80 mesh) to obtain a uniform powder.
  • Characterization:
    • Dissolution Rate: Perform dissolution testing in distilled water using USP apparatus. The best PVP (2:1) and Eudragit (1:1) dispersions showed ~40% release [3].
    • Physicochemical Properties: Use FT-IR to check for drug-polymer interactions, DSC and XRD to confirm the amorphous state, and SEM to observe morphological changes.

Frequently Asked Questions (FAQs)

Q1: Why is poor solubility such a major problem in drug development? Poor solubility is a primary liability in drug discovery as it can compromise the results of other biological assays, mask a compound's true properties, and negatively impact both pharmacokinetic and pharmacodynamic profiles. It is a leading cause of failure during discovery and development [4].

Q2: My piperidine derivative is not piperine. Can I still apply these techniques? Absolutely. The techniques described—nanoparticle formation, solid dispersions, and deep eutectic solvents—are established platform technologies for solubility enhancement. They are widely applicable to poorly soluble compounds across drug discovery, particularly for natural products and BCS Class II/IV molecules [5]. You would need to experimentally determine the optimal polymers, stabilizers, and ratios for your specific molecule.

Q3: How do I choose the best starting method for my new chemical entity (NCE)? Begin with a risk-versus-complexity assessment:

  • Solid Dispersions: A good first-choice method for initial assay support. It is relatively simple, low-cost, and can yield a solid powder for storage.
  • Nanoparticles: Ideal when you need a dramatic solubility boost for in vivo studies or for highly insoluble compounds, but requires more specialized equipment.
  • Deep Eutectic Solvents: Consider this if your molecule can form hydrogen bonds with a suitable counterpart and a liquid formulation is acceptable for your assays [2].

References

The Core Challenge: Understanding 2-Piperidinol Instability

Author: Smolecule Technical Support Team. Date: February 2026

The key to preventing the degradation of 2-Piperidinol lies in understanding its inherent chemical reactivity. Research indicates that a this compound derivative is a major product of lysine oxidation and exists in a dynamic equilibrium with its ring-open form, an aldehyde [1]. This aldehyde group is highly reactive and is the primary cause of the following degradation pathways:

  • Aldol Condensation: The aldehyde can react with another molecule of itself, leading to the formation of dimers and higher-order oligomers. This aldol condensation product was identified as a minor product during the characterization of oxidized lysine analogs [1].
  • Schiff Base Formation: The reactive aldehyde can readily react with primary amines (such as the epsilon-amino group of lysine residues in proteins or other amine-containing molecules in your buffer) to form Schiff bases (imines) [1].

Troubleshooting Guide & FAQs

Here are answers to specific questions you might encounter, based on the underlying chemistry.

FAQ: Why does my this compound-containing compound form unexpected high-molecular-weight species in solution? The ring-open aldehyde form of this compound can undergo aldol condensation or form Schiff bases, leading to oligomerization and the appearance of high-molecular-weight species in analyses like LC-MS [1].

FAQ: What strategies can I use to stabilize this compound in my biological assays? To minimize degradation, your strategy should focus on shifting the equilibrium away from the reactive aldehyde and protecting it from nucleophilic attack.

Strategy Rationale & Method Consideration
pH Control Maintain a slightly acidic pH (e.g., pH 4-6). This promotes the formation of the stable, ring-closed this compound form over the ring-open aldehyde. Avoid highly alkaline conditions that favor the aldehyde form.
Temperature Control Store solutions at -20°C or -80°C and perform experiments on ice when possible. Lower temperatures slow down both the equilibrium dynamics and the condensation reactions. Allow solutions to equilibrate to the required temperature before use.
Use of Amine Scavengers Include low-molecular-weight amines like glycine or Tris in your buffer. These can compete for the reactive aldehyde, potentially protecting your target protein or compound. High concentrations might interfere with your biological system or downstream analysis.
In-Situ Generation Generate this compound immediately before use via enzymatic (e.g., Lysyl Oxidase) or chemical (e.g., polyphenol/copper) oxidation of lysine residues, rather than storing pre-formed compounds [1]. Requires optimization of the oxidation reaction conditions in your biological system.

Experimental Workflow for Stability Assessment

To systematically evaluate the stability of this compound in your specific experimental conditions, you can follow this workflow. The diagram below outlines the key steps.

Start Prepare this compound Solution A Divide into Aliquots Start->A B Apply Stability Factors A->B C Incubate Under Conditions B->C pH Vary pH (Acidic vs. Neutral) B->pH Temp Vary Temperature (4°C, -20°C, 37°C) B->Temp Additive Add Stabilizers (e.g., Amine Scavengers) B->Additive D Analyze by LC-MS C->D E Compare Spectra/Peaks D->E F Identify Optimal Conditions E->F

Diagram 1: A workflow for assessing this compound stability under different conditions.

Key Takeaways for Your Research

  • This compound is Inherently Reactive: Plan your experiments with the understanding that it exists in equilibrium with a reactive aldehyde [1].
  • Focus on Condition Control: The most direct way to prevent degradation is by rigorously controlling pH, temperature, and buffer composition.
  • Validate Stability Empirically: Use the provided workflow to confirm the stability of your specific this compound compound in your unique biological system, as the rate of degradation can be context-dependent.

References

2-Piperidinol vs other piperidine derivatives biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Profile of Piperidine Derivatives

The table below summarizes the reported biological activities of different piperidine-based compounds, demonstrating the diversity of their applications.

Compound / Derivative Class Reported Biological Activity Key Experimental Findings Reference
4-Hydroxy-4-arylpiperidines (e.g., Compound 4b) Anti-tuberculosis MIC: 1.4 µg/mL against M. tuberculosis; Cytotoxic LD50 (Vero cells): 18.2 µg/mL; Therapeutic Index: 13.3. Advanced to in vivo testing. [1] [1]
Piperidine-4-ol Derivative (e.g., Compound 5d) Anti-tuberculosis MIC: 25 µg/mL. Replacing the 4-hydroxy group with a cyano group retained some activity, while its removal abolished it. [1] [1]
Chiral 3,4-Dihydroxy Piperidine (e.g., Compound 106) α-Glucosidase Inhibition IC50: 102.96 µM. This was 3-4 times more potent than the standard drug miglitol (IC50 = 360.20 µM). [2] [3] [2] [3]
1-Methyl-4-ethynyl-4-hydroxypiperidine (MEP) Local Anesthesia Showed promising local anesthetic effects in pharmacological models of conduction and terminal anesthesia. [4] [4]
Piperine Derivatives (e.g., Compound 2a) PPARγ Agonist (Potential for diabetes) IC50: 2.43 µM in a PPARγ ligand screening assay, which was about 2 times more potent than the control drug rosiglitazone (IC50 = 5.61 µM). [5] [5]

A key takeaway from the research is that subtle changes to the piperidine scaffold can drastically alter biological activity and properties. The position of functional groups (e.g., 2-piperidinol vs. 4-piperidinol) and the stereochemistry of the molecule are particularly critical. [1]

For instance, in the anti-tuberculosis study, the 4-hydroxy group on the piperidine ring was found to be essential for activity, as its removal led to a complete loss of potency. [1] Furthermore, for chiral compounds, sometimes the R-isomer was more active, while in other pairs, the S-isomer showed superior activity, indicating a complex structure-activity relationship that is specific to the biological target. [1]

Case Study: Anti-Tuberculosis Piperidinols

A detailed study highlights how researchers optimize a piperidinol "hit" compound and the experimental protocols involved. [1]

  • Hit Identification & Confirmation: The initial piperidinol compound (1) was identified from a commercial library screen with an MIC of 1.5 µg/mL. Its activity was confirmed by resynthesis and re-evaluation. [1]
  • Library Synthesis & SAR Generation: A 22-member library of analogs was created using parallel synthesis. The core synthetic strategy involved a ring-opening reaction between a substituted 4-piperidinol and a chiral epoxide derivative. [1]
  • Biological Evaluation:
    • Potency: All derivatives were tested for Minimum Inhibitory Concentration (MIC) against M. tuberculosis. [1]
    • Cytotoxicity: The cytotoxic LD50 was determined against mammalian Vero cells to calculate a Therapeutic Index (TI = LD50 / MIC). [1]
    • In Vivo Testing: The most promising compounds (e.g., 4b, TI > 10) were advanced to a mouse model of tuberculosis. [1]
  • Outcome: Despite excellent in vitro activity and selectivity, the lead compounds caused severe adverse effects and death in mice at doses above 50-100 mg/kg, halting their development. This underscores that good in vitro data does not always predict in vivo success. [1]

Key Considerations for Researchers

When evaluating piperidine derivatives for drug development, several factors beyond pure potency are crucial:

  • Therapeutic Index is Crucial: A compound may be highly potent but useless if it is equally toxic to host cells. The TI is a vital early metric, as seen in the anti-TB study where only compounds with a TI > 10 were advanced. [1]
  • In Silico Screening as a Tool: Predictive software (e.g., PASS Online, SwissADME) is used to estimate ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) and forecast biological activity profiles before synthesis, helping to prioritize compounds. [4]
  • Addressing Solubility and Toxicity: Structural modification is often necessary to improve drug-like properties. For example, creating host-guest complexes with β-cyclodextrin can enhance solubility and reduce toxicity for piperidine-based local anesthetics. [4] Similarly, modifying the natural product piperine can lead to derivatives with better solubility and reduced toxicity. [5]

The following diagram outlines a typical workflow for the discovery and profiling of biologically active piperidine derivatives, integrating both experimental and computational steps.

Start Start: Hit Identification Synth Synthesis of Derivatives (Parallel Synthesis) Start->Synth InVitro In Vitro Profiling (MIC, Cytotoxicity) Synth->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InSilico In Silico Analysis (ADMET, Activity Prediction) InSilico->SAR InVivo In Vivo Efficacy and Toxicity Study Lead Lead Candidate Optimization InVivo->Lead SAR->Synth  Feedback Loop SAR->InVivo

How to Proceed with Your Comparison

Given the scarcity of direct comparisons, you may need to build your guide by inferring relationships from disparate studies. Here are some suggestions:

  • Focus on Specific Therapeutic Areas: The most robust data exists for anti-tuberculosis applications and local anesthesia. Structuring your guide around one such area may be most effective. [1] [4]
  • Emphasize SAR Principles: Instead of a direct "A vs. B" contest, frame your guide around the impact of substituent type and position on the piperidine ring. Highlight how a 4-hydroxy group is critical for one activity, while a 2,6-disubstitution might be key for another (e.g., hindered bases). [1] [6]
  • Acknowledge Data Gaps: Be transparent that while this compound is a known scaffold, quantitative comparisons of its activity profile against other common derivatives like 4-piperidinol or N-substituted piperidines across multiple targets are not readily available in the literature.

References

comparing piperidinol antimycobacterial potency

Author: Smolecule Technical Support Team. Date: February 2026

Piperidinol Potency and Mechanism of Action

Piperidinol derivatives have been identified as potent, selective inhibitors of the mycobacterial enzyme arylamine N-acetyltransferase (NAT), which is essential for bacterial survival inside host macrophages and for cell wall lipid synthesis [1] [2].

The table below summarizes the antimycobacterial activity and enzyme inhibition data for a key series of piperidinol compounds:

Compound Code MIC vs. M. tuberculosis (µM) [2] IC₅₀ vs. TBNAT (µM) [2] IC₅₀ vs. MMNAT (µM) [2] Cytotoxicity Selectivity Index (for mycobacteria) [1]
1 (3-benzoyl-4-phenyl-1-methylpiperidinol) 3.4 – 16.9 7.7 ± 0.9 1.3 ± 0.0 >30-fold
2 2.7 – 13.7 1.6 ± 0.1 0.16 ± 0.01 >30-fold
3 2.8 – 13.8 4.4 ± 0.1 Not Determined Information Missing
4 2.3 – 11.7 1.1 ± 0.3 2.7 ± 0.4 Information Missing
5 3.4 – 16.9 1.2 ± 0.1 0.14 ± 0.02 Information Missing

Key Findings:

  • Potent Activity: These piperidinols exhibit low micromolar to sub-micromolar Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Rv [2].
  • Target Engagement: They are potent inhibitors of mycobacterial NAT enzymes (M. tuberculosis NAT and M. marinum NAT) with IC₅₀ values in the sub-micromolar range for the most active analogues [2].
  • Selectivity: The lead compounds demonstrate a favorable cytotoxicity profile, with a selectivity index for mycobacteria of more than 30-fold over mammalian cells [1].
  • Mycobacterial Specificity: This compound class is highly selective for mycobacteria and showed no activity against Gram-negative bacteria like E. coli and P. putida [1].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodologies from the cited studies.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Resazurin Microtiter Assay (REMA) [1].
  • Procedure:
    • Bacterial inoculum (e.g., M. smegmatis, M. tuberculosis) is standardized to 1 × 10⁶ CFU/mL.
    • The inoculum is added to a 96-well plate containing two-fold serial dilutions of the test compound.
    • Plates are incubated for 24-48 hours at 37°C.
    • Resazurin solution (an oxidation-reduction indicator) is added to each well.
    • After further incubation, a color change from blue to pink indicates bacterial growth. The lowest concentration that prevents this color change is recorded as the MIC [1].

2. NAT Enzyme Inhibition Assay

  • Objective: To measure the inhibition of the target enzyme, arylamine N-acetyltransferase.
  • Procedure:
    • The assay measures the transfer of an acyl group from acetyl-CoA (or propionyl-CoA) to an arylamine substrate [2].
    • Recombinant NAT enzyme is incubated with the test inhibitor.
    • The reaction is initiated by adding substrates (e.g., 150 µM hydralazine and 120 µM acetyl-CoA).
    • Enzyme activity is measured by monitoring the depletion of acetyl-CoA or the formation of the acetylated product.
    • The concentration of inhibitor that reduces enzyme activity by 50% is reported as the IC₅₀ value [2].

3. Mechanism of Action Studies

  • Time-Dependent Inhibition: Pre-incubation of the NAT enzyme with piperidinol compounds leads to a time-dependent decrease in activity, characterized by an observed rate constant (kₒᵦₛ) and half-life of inactivation (t₁/₂), indicating irreversible inhibition [2].
  • Mass Spectrometry: Used to confirm a covalent mechanism. Studies on the M. marinum NAT enzyme showed that inhibition involves the formation of a reactive intermediate that selectively modifies a cysteine residue (Cys70) in the enzyme's active site [3] [2].

Mechanism of Action and Signaling Pathways

Piperidinols act as pro-drugs that undergo enzyme-mediated activation to exert their effect. The proposed mechanism can be visualized as follows:

G cluster_0 Essential Role of NAT Piperidinol_Prodrug Piperidinol Prodrug Enzyme_Activation Enzyme-Mediated Activation (Retro-aldol reaction) Piperidinol_Prodrug->Enzyme_Activation Reactive_Intermediate Reactive Intermediate (Phenyl Vinyl Ketone) Enzyme_Activation->Reactive_Intermediate NAT_Inhibition Covalent Inhibition of Mycobacterial NAT (NAT) Reactive_Intermediate->NAT_Inhibition Forms adduct with Cys70 residue Biological_Consequences Biological Consequences NAT_Inhibition->Biological_Consequences CellWall Disruption of Mycolic Acid and Virulence Lipid Synthesis Biological_Consequences->CellWall IntracellularSurvival Impaired Bacterial Survival Inside Macrophages Biological_Consequences->IntracellularSurvival AntibioticSensitivity Increased Sensitivity to Other Antibiotics Biological_Consequences->AntibioticSensitivity

Comparative Analysis in the Drug Development Landscape

Piperidinols offer a distinct profile compared to other novel anti-tubercular agents in development:

Drug/Target Class Representative Agents Primary Mechanism of Action Piperidinol Distinguishing Features
Piperidinols 3-benzoyl-4-phenyl-1-methylpiperidinol and analogues [1] [2] Inhibits arylamine N-acetyltransferase (NAT), disrupting cell wall lipid synthesis and intracellular survival [2]. Novel target; potential action against latent TB; covalent, irreversible inhibitor [3] [2].
DprE1 Inhibitors BTZ043, PBTZ169, OPC-167832 [4] Inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), blocking arabinan synthesis in the cell wall [4]. Well-validated "magic drug target"; several candidates in clinical trials [4].
MmpL3 Inhibitors SQ109, Indole-2-carboxamides, SPIROs [5] Inhibits mycobacterial membrane protein Large 3 (MmpL3), disrupting the transport of trehalose monomycolate (TMM) [5]. Promising target for cell wall inhibition; diverse chemical classes identified [5].
ATP Synthase Inhibitors Bedaquiline [1] [5] Inhibits the proton pump of ATP synthase, disrupting energy metabolism [5]. Approved drug for MDR-TB; novel mechanism but has cardiac and hepatic safety concerns [5].

Key Research Insights and Future Directions

  • Overcoming Resistance: Whole-genome sequencing of resistant M. smegmatis mutants suggested that piperidinols may have multiple targets within the bacterium, which is a desirable property that could slow the emergence of resistance [1].
  • Research Gaps: While the NAT-inhibitory mechanism is well-established, some studies on Isoniazid-derived hydrazones featuring piperidine rings found that their potent antimycobacterial activity was largely independent of direct inhibition of the expected InhA target [6]. This indicates that the piperidine moiety can be incorporated into scaffolds with differing mechanisms.
  • Future Potential: The unique covalent mechanism, selectivity for mycobacteria, and activity linked to cholesterol metabolism (crucial for persistence) make the piperidinol scaffold an attractive starting point for further lead optimization campaigns [2].

References

Cytotoxicity & Selectivity Index of Piperidinol-based Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key experimental findings on the bioactivity and selectivity of piperidinol and piperidone derivatives.

Compound Name / Type Biological Activity (MIC/CC₅₀) Cytotoxicity (IC₅₀ / CC₅₀) Selectivity Index (SI) Assessed System
PIPD1 (Piperidinol derivative) MIC: 0.125 μg/ml (vs. M. abscessus) [1] IC₅₀: 25 μg/ml (Vero cells) [1] 200 [1] Mycobacterium abscessus infection [1]
Piperidinol derivative (Compound 1) Active vs. M. smegmatis [2] Cytotoxicity selectivity index >30-fold for mycobacteria [2] [3] [4] >30 [2] [3] [4] Mycobacterium smegmatis & M. tuberculosis [2]
P3, P4, P5 (Piperidone derivatives) CC₅₀: ~2 μM (vs. HL-60 leukemia cells) [5] Higher CC₅₀ in non-cancerous cells (e.g., Hs27, MCF-10A) [5] SCI >1 (Varies by cell line) [5] Human cancer vs. non-cancerous cell lines [5]

Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to generate the above data.

Assessment of Anti-mycobacterial Activity and SI

This protocol is adapted from studies on PIPD1 and related compounds [1] [2].

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Organism/Buffer: M. abscessus cultured in Cation-adjusted Mueller-Hinton Broth (CaMHB) [1] or M. smegmatis in 7H9 broth [2].
    • Assay: The Resazurin Microtiter Assay (REMA) is used. Briefly, a bacterial inoculum is standardized and exposed to serial dilutions of the compound in a 96-well plate [2].
    • Endpoint: The MIC is defined as the lowest compound concentration that prevents a color change of resazurin (from blue to pink), indicating inhibition of bacterial metabolic activity [1] [2].
  • Cytotoxicity Assay (IC₅₀ Determination):

    • Cell Line: Mammalian Vero cells (African green monkey kidney cells) are commonly used [1].
    • Procedure: Cells are cultured and exposed to a range of compound concentrations.
    • Viability Readout: Cell viability is quantified using a resazurin-based indicator. The IC₅₀ is the concentration that reduces cell viability by 50% [1].
  • Selectivity Index (SI) Calculation:

    • The SI is calculated using the formula: SI = IC₅₀ (Vero cells) / MIC (M. abscessus) [1] [6]. An SI ≥ 10 is generally considered to indicate a selective and promising compound [6].
Assessment of Anticancer Activity and SCI

This protocol is used for evaluating piperidone derivatives like P3-P5 [5].

  • Cytotoxic Concentration (CC₅₀) Determination:

    • Cell Lines: A panel of cancer and non-cancerous cell lines are used.
    • Assay: The Differential Nuclear Staining (DNS) Assay. Cells are treated with compounds for 48 hours and then stained with Hoechst 33342 and Propidium Iodide (PI). Hoechst stains all nuclei, while PI only penetrates dead cells with compromised membranes [5].
    • Imaging & Analysis: Plates are imaged using a high-content analyzer. The CC₅₀ is the concentration that kills 50% of the cell population, calculated via a linear interpolation method [5].
  • Selective Cytotoxicity Index (SCI) Calculation:

    • The SCI is calculated for each cancer cell line compared to a non-cancerous cell line using the formula: SCI = CC₅₀ (non-cancerous cell) / CC₅₀ (cancer cell). An SCI greater than 1 indicates tumor-selective cytotoxicity [5].

Mechanism of Action & Signaling Pathways

Understanding the mechanism helps rationalize the observed selectivity. A key pathway for antimicrobial piperidinols is illustrated below.

G PIPD1 PIPD1/Piperidinol Compound MmpL3 MmpL3 (Mycolic Acid Transporter) PIPD1->MmpL3 Binds & Inhibits TMM_Transport Inhibition of TMM Transport MmpL3->TMM_Transport Disrupts CellWall Disrupted Cell Wall Synthesis TMM_Transport->CellWall Leads to BacterialDeath Bacterial Death CellWall->BacterialDeath Results in

Diagram Title: Proposed Antimycobacterial Mechanism of Piperidinols

Pathway Description: Research indicates that piperidinol derivatives like PIPD1 exert their antibacterial effects by targeting MmpL3, a essential mycolic acid transporter in mycobacteria [1] [7]. The compound binds to MmpL3, inhibiting its flippase activity. This inhibition blocks the transport of trehalose monomycolate (TMM) to the cell envelope, thereby disrupting the synthesis of the vital mycolic acid layer of the cell wall, which ultimately leads to bacterial death [1] [7]. This specific targeting of a bacterial pathway is a key factor underlying the high selectivity index observed for these compounds.

Interpretation Guidelines for Selectivity Index

When evaluating the SI data:

  • High Selectivity: An SI ≥ 10 is widely regarded as a benchmark for a selective and promising compound in anti-infective and anticancer research [6].
  • Context is Key: The SI must be interpreted within its experimental context. A high SI against one bacterial strain or cancer cell line does not guarantee the same profile against all targets.
  • Mechanism Matters: The therapeutic window is influenced by the compound's mechanism of action. Targeting pathogen-specific pathways (like MmpL3 in mycobacteria) is a robust strategy for achieving high selectivity and reducing host cytotoxicity [1] [2] [7].

References

Piperidinol Derivatives in Various Therapeutic Areas

Author: Smolecule Technical Support Team. Date: February 2026

Piperidinol derivatives show activity against diverse biological targets. The table below summarizes key examples from recent research.

Therapeutic Area / Target Key Piperidinol Scaffold Potency / Activity Data Key SAR Insights Primary Experimental Methods

| Anti-TB (Menaquinone Biosynthesis, MenA) [1] | Aryl ether with central piperidine methylene ether [1] | IC₅₀ = 13–22 μM (MenA enzyme); GIC₅₀ = 8–10 μM (Mtb) [1] | • High lipophilicity (cLogP ~7.9) of lead compound limits drug-likeness. • Benzophenone moiety is a potential cytotoxic liability. • Eastern aniline moiety is a metabolic liability (demethylation). • Synergy observed with other ETC inhibitors [1]. | • Resazurin Microtiter Assay (REMA) for MIC [2] • IC₅₀ determination against MenA enzyme [1] • In vitro activity against M. tuberculosis (Mtb) [1] • Pharmacokinetic studies [1] | | Anti-TB & NTM (Mycolic Acid Transporter, MmpL3) [3] | PIPD1 and analogs (e.g., FMD-88) [3] | Active against M. tuberculosis and M. abscessus [3] | • The scaffold can tolerate slight modifications at specific sites. • Compound FMD-88 identified as a promising new analog. • PIPD1 showed promising serum concentration and an elimination half-life of 3.2 hours in mice [3]. | • Phenotypic screening for minimum inhibitory concentration (MIC) [3] • Pharmacokinetic studies (e.g., intraperitoneal administration in mice) [3] | | Antiviral (Influenza A/H1N1) [4] | N-substituted piperidine-4-carboxylic acids and esters [4] | Active against influenza A/Swine/Iowa/30 (H1N1); comparable to Tamiflu & Rimantadine [4] | • N-benzyl and N-phenylethyl substitutions showed activity. • Esterification (e.g., with cyclopropanecarboxylic acid) was tolerated. • Fluorine atom introduction can improve bioavailability and metabolic stability [4]. | • In vitro antiviral activity assay on MDCK cell line [4] • Cytotoxicity assessment via MTT test [4] | | Anticancer (Cytotoxicity) [5] | 3,5-bis(arylidene)-4-piperidones [5] | IC₅₀ values in low micromolar to submicromolar range against leukemia cell lines [5] | • Molecular shape, density, and topological indices are critical for activity. • Presence of two conjugated enone groups allows sequential interactions with cellular thiols. • An N-aroyl side chain can enhance potency by interacting with an auxiliary binding site [5]. | • In vitro cytotoxicity assays (e.g., against L1210, CEM, Molt4/C8 cells) [5] • QSAR modeling (GA-PLS, MLR) [5] |

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here is a summary of the key experimental methodologies cited in the analyses.

  • Antimycobacterial Activity (MIC determination): The Resazurin Microtiter Assay (REMA) is commonly used. Briefly, bacteria (e.g., M. smegmatis) are grown to mid-log phase, standardized to 1 × 10⁶ CFU·mL⁻¹, and added to a 96-well plate containing serial dilutions of the test compound. After incubation (e.g., 24-48 hours at 37°C), resazurin solution is added. A color change from blue to pink indicates bacterial metabolic activity, and the Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents this change [2].
  • Cytotoxicity Assessment (MTT Test): This method evaluates compound toxicity in mammalian cells. Cells are exposed to the test compounds for a set period. MTT reagent is then added, which is reduced by metabolically active cells to purple formazan crystals. The crystals are solubilized, and the absorbance is measured. The cytotoxicity is quantified by the reduction in absorbance compared to untreated control cells [4].
  • In Vitro Antiviral Activity: Against the influenza virus, this is often determined using the MDCK cell line. Cells are infected with a virus (e.g., influenza A/H1N1) and treated with the test compound according to a therapeutic regimen. The effectiveness is measured by the reduction in viral-induced cytopathic effect (CPE) or viral titer, often compared to reference drugs like Tamiflu (oseltamivir) or Rimantadine [4].
  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models help predict activity based on molecular structure. The general workflow involves:
    • Data Set Compilation: Collecting compounds with known biological activities (e.g., IC₅₀, MIC).
    • Descriptor Generation: Calculating physicochemical and structural properties (e.g., logP, molar refractivity, topological indices) using software like Dragon or Gaussian.
    • Model Development & Validation: Using methods like Genetic Algorithm-Partial Least Squares (GA-PLS) or Multiple Linear Regression (MLR) to build a predictive model. The model is validated through techniques like leave-one-out cross-validation to ensure its robustness and predictive power [6] [5].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the menaquinone (MK) biosynthesis pathway, a key target for anti-tubercular piperidinol derivatives, and the general workflow for a phenotypic screen used to identify such inhibitors.

cluster_pathway Menaquinone (MK) Biosynthesis Pathway & Screening cluster_screen Phenotypic Screening Workflow Chorismate Chorismate Multiple Steps\n(MenB, MenC, etc.) Multiple Steps (MenB, MenC, etc.) Chorismate->Multiple Steps\n(MenB, MenC, etc.) MenA MenA Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone Final Step\n(MenG) Final Step (MenG) Demethylmenaquinone->Final Step\n(MenG) Menaquinone Menaquinone PiperidinolInhibitor PiperidinolInhibitor PiperidinolInhibitor->MenA Inhibition 1,4-dihydroxy-2-naphthoate\n(DHNA) 1,4-dihydroxy-2-naphthoate (DHNA) Multiple Steps\n(MenB, MenC, etc.)->1,4-dihydroxy-2-naphthoate\n(DHNA) 1,4-dihydroxy-2-naphthoate\n(DHNA)->MenA Final Step\n(MenG)->Menaquinone CompoundLibrary CompoundLibrary PrimaryScreen PrimaryScreen CompoundLibrary->PrimaryScreen HitCompounds HitCompounds PrimaryScreen->HitCompounds MmpL3Target MmpL3Target PrimaryScreen->MmpL3Target e.g., identifies MmpL3 inhibitor SARAnalysis SARAnalysis HitCompounds->SARAnalysis LeadOptimization LeadOptimization SARAnalysis->LeadOptimization Mmpl3Target MmpL3 Transporter (Mycolic Acid Transport)

References

Key Mechanisms of Action for Piperidinol/Piperidone Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Compound / Core Structure Experimental Data / Key Findings Biological Model Reference

| Inhibition of Mycolic Acid Flippase (MmpL3) | PIPD1 (a piperidinol-containing molecule) | Bactericidal activity against M. tuberculosis mc26230 and MDR/XDR clinical isolates. MIC: Potent activity in whole-cell screening. Functional Assay: Inhibits TMM translocation in M. smegmatis spheroplasts expressing M. tb MmpL3. Resistance: SNPs in the mmpL3 gene confer resistance. | Mycobacterium tuberculosis [1] | | Induction of Apoptosis in Cancer Cells | 2608 & 2610 (dichloroacetyl-3,5-bis(benzylidene)-4-piperidones) | Cytotoxicity (CC₅₀): Low micromolar to nanomolar range against various cancer cell lines. Apoptosis Markers: ↑ ROS, mitochondrial depolarization, caspase-3/7 activation. Cell Cycle Arrest: G2/M and S phase arrest; increased sub-G0/G1 population (DNA fragmentation). Proteasome Inhibition: ↑ Poly-ubiquitinated protein levels. | Human cancer cell lines (e.g., CEM lymphoma, COLO 205 colon cancer) [2] | | Modulation of Signaling Pathways in Cancer | Piperine (1-piperoylpiperidine) | Cytotoxicity: Reduced viability (IC₅₀ ~150 µM) in head & neck cancer cells (HEp-2, SCC-25). Apoptosis & Cycle Arrest: Induced apoptosis; G2/M and S phase arrest. Migration/Invasion: ↓ Cell migration and expression of MMP2/9 genes. Pathways: Modulated ERK and p38 MAPK signaling; ↓ inflammatory molecules (PTGS2, PTGER4). | Head & neck cancer cell lines (HEp-2, SCC-25) [3] |

Detailed Experimental Protocols

For the most promising mechanisms identified, here are the key methodological details from the studies.

Protocol 1: Assessing MmpL3 Inhibition in Mycobacteria

This protocol is based on the study of the piperidinol-containing molecule PIPD1 [1].

  • 1. Whole-Cell Screening & MIC Determination: Initial anti-tuberculosis activity was identified through high-throughput whole-cell screening of compound libraries against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to confirm potency [1].
  • 2. Resistance Mutant Selection & Sequencing: PIPD1-resistant mutants of M. tuberculosis were selected in the laboratory. The genomic DNA of these resistant mutants was then sequenced to identify single-nucleotide polymorphisms (SNPs) that confer resistance, pinpointing the target [1].
  • 3. Spheroplast-based Flippase Assay: A key functional assay was developed using spheroplasts (cells with partially removed cell walls) from M. smegmatis that lacked the endogenous mmpL3 gene but were expressing the M. tuberculosis mmpL3 homolog. The translocation of a fluorescently labeled or radiolabeled trehalose monomycolate (TMM) substrate across the membrane was measured in the presence and absence of PIPD1 to directly confirm inhibition of flippase activity [1].
  • 4. Molecular Docking Studies: A computational structural model of M. tuberculosis MmpL3 was generated. The PIPD1 molecule was then docked into this model to predict its binding cavity and interaction mode with the target protein [1].
Protocol 2: Evaluating Apoptosis Induction in Cancer Cells

This protocol is derived from work with piperidone-based anticancer agents 2608 and 2610, as well as the alkaloid piperine [2] [3].

  • 1. Cytotoxicity Assays: Cell viability and cytotoxic concentration (CC₅₀/IC₅₀) are typically determined using assays like the MTT or MTS assay, which measure cellular metabolic activity after treatment with the compound across a range of concentrations [2] [3].
  • 2. Apoptosis Detection:
    • Caspase Activation: Caspase-3/7 activity is measured using commercial luminescent or fluorescent assay kits [2].
    • Mitochondrial Depolarization: The fluorescent dye JC-1 is used to detect changes in mitochondrial membrane potential. A shift from red to green fluorescence indicates depolarization [2].
    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like H₂DCFDA, which becomes highly fluorescent upon oxidation [2].
    • Flow Cytometry for Apoptosis: Annexin V/propidium iodide (PI) staining followed by flow cytometry is used to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [3].
  • 3. Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) and the sub-G0/G1 population (indicative of DNA fragmentation) is determined [2] [3].
  • 4. Proteasome Inhibition Assay: Cells are treated with the compound, and lysates are prepared. Levels of poly-ubiquitinated proteins are then detected by Western blotting, as proteasome inhibition leads to their accumulation [2].
  • 5. Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure changes in the expression levels of target genes (e.g., MMP2, MMP9) after treatment [3].

Signaling Pathway Diagram

The following diagram synthesizes the key signaling pathways modulated by piperine in head and neck cancer cells, as identified in the search results [3].

G cluster_processes Cellular Processes cluster_targets Molecular Targets & Markers Piperine Piperine Proliferation Inhibits Cell Proliferation & Viability Piperine->Proliferation Apoptosis Induces Apoptosis Piperine->Apoptosis CycleArrest Cell Cycle Arrest (G2/M, S) Piperine->CycleArrest Migration Reduces Cell Migration/Invasion Piperine->Migration GeneExp Alters Gene & Protein Expression Piperine->GeneExp Caspase Activates Caspase-3/7 Apoptosis->Caspase ROS ↑ Reactive Oxygen Species (ROS) Apoptosis->ROS Mitochondria Mitochondrial Depolarization Apoptosis->Mitochondria MMP Decreases MMP2/9 Expression Migration->MMP MAPK Modulates MAPK Pathway (ERK, p38) GeneExp->MAPK Cytokines Regulates Cytokines (e.g., ↓ IL-8, IFN-γ) GeneExp->Cytokines Inflammatory Decreases Inflammatory Molecules (PTGS2, PTGER4) GeneExp->Inflammatory MAPK->Proliferation MAPK->Apoptosis ROS->Mitochondria Mitochondria->Caspase

The diagram above illustrates how piperine influences multiple signaling pathways to exert anticancer effects. It acts on key cellular processes like proliferation, apoptosis, and migration, which are driven by molecular changes including MAPK pathway modulation, caspase activation, and reduced expression of metastasis-related genes (MMPs) and inflammatory molecules [3].

How to Proceed with Your Comparison Guide

The data available is better suited for a guide that compares mechanisms across different disease areas rather than one that directly compares similar products. You could structure your guide around the two primary mechanisms:

  • Antimicrobial Action via MmpL3 Inhibition: Focusing on anti-tuberculosis applications.
  • Anticancer Action via Apoptosis Induction: Highlighting the various molecular targets and pathways involved, as seen in different cancer cell types.

References

Comparative Analysis of Piperidinols as NAT Inhibitors and Anti-Tubercular Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for a series of piperidinol compounds, including their enzyme inhibition potency, antimycobacterial activity, and kinetic parameters [1] [2] [3].

Table 1: Inhibitory and Anti-tubercular Activity of Piperidinols

Compound Code TBNAT IC₅₀ (μM) MMNAT IC₅₀ (μM) Inactivation Rate (kₒbₛ, 10⁻³ min⁻¹) Inactivation Half-Life (t₁/₂, min) M. tuberculosis MIC (μM)
2 1.6 ± 0.1 0.16 ± 0.01 110 ± 2 6.3 2.7 – 13.7
5 1.2 ± 0.1 0.14 ± 0.02 34 ± 2 20.4 3.4 – 16.9
1 7.7 ± 0.9 1.3 ± 0.0 9 ± 2 81.5 3.4 – 16.9
3 4.4 ± 0.1 Not Determined 573 ± 18 1.2 2.8 – 13.8
4 1.1 ± 0.3 2.7 ± 0.4 586 ± 115 1.2 2.3 – 11.7

Key Insights from the Data:

  • Potent Dual Activity: All listed piperidinols show potent inhibition of NAT enzymes from both M. tuberculosis (TBNAT) and M. marinum (MMNAT), with IC₅₀ values in the low micromolar to sub-micromolar range [2] [3]. They also exhibit strong antimycobacterial activity against live M. tuberculosis with Minimum Inhibitory Concentration (MIC) values between ~2-17 μM [1] [3].
  • Structure-Activity Relationship (SAR): The nature of the substituents on the piperidinol scaffold significantly influences potency. For instance, the presence of a halide (e.g., Cl in Compound 2) at the para position of the benzene ring greatly enhances the inactivation rate and potency compared to the unsubstituted analogue (Compound 1) [1].
  • Irreversible Inhibition: The high inactivation rates (kₒbₛ) and short half-lives (t₁/₂) indicate that these inhibitors act through a time-dependent, irreversible mechanism, forming a covalent adduct with the enzyme [1] [2].

Detailed Experimental Protocols

The data in Table 1 was generated using standardized biochemical and microbiological assays. Below are the core methodologies employed in these studies.

NAT Enzyme Inhibition Assay

This protocol measures the direct inhibition of the NAT enzyme by piperidinols [2] [3].

  • Enzyme Preparation: Use purified, recombinant NAT enzyme from M. tuberculosis (TBNAT) or its model ortholog from M. marinum (MMNAT).
  • Reaction Conditions: Incubate the enzyme with the piperidinol inhibitor and substrates. A standard assay uses:
    • Arylamine Substrate: Hydralazine (HLZ) at 150 μM.
    • Acyl Donor: Acetyl-Coenzyme A (Ac-CoA) at 120 μM.
    • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
  • IC₅₀ Determination: Measure the percentage of enzyme inhibition at varying concentrations of the piperidinol compound. The IC₅₀ value (concentration causing 50% inhibition) is determined by non-linear regression analysis of the inhibition curve [3].
  • Kinetic Analysis (kₒbₛ and t₁/₂): For time-dependent inhibition, pre-incubate the enzyme with the inhibitor. At time intervals, remove aliquots and measure the residual enzyme activity. The observed inactivation rate (kₒbₛ) is obtained from the slope of the semi-logarithmic plot of residual activity versus time. The half-life (t₁/₂) is calculated as 0.693/kₒbₛ [1] [3].
Determination of Minimum Inhibitory Concentration (MIC)

This protocol evaluates the anti-tubercular activity of piperidinols in a whole-cell assay [3].

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or other relevant strains.
  • Culture and Inoculum: Grow bacteria to mid-log phase and dilute to a standardized concentration.
  • Compound Exposure: Incubate the bacterial inoculum with serial dilutions of the piperidinol compound in a suitable culture medium (e.g., 7H9 broth).
  • Endpoint Reading: After a defined incubation period (typically 7-14 days), the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth [3].

Mechanism of Action: Covalent Inhibition

The experimental data strongly supports a unique mechanism of action for piperidinols, which is visualized in the diagram below.

G Start Piperidinol Prodrug Intermediate Reactive Intermediate (Phenyl Vinyl Ketone, PVK) Start->Intermediate Activation (Proposed in situ) Enzyme NAT Enzyme with Active Site Cysteine Intermediate->Enzyme Nucleophilic Attack Adduct Covalent Enzyme-Inhibitor Adduct (Inactivated Enzyme) Enzyme->Adduct Irreversible Covalent Bond

Title: Proposed Covent Inhibition Mechanism of Piperidinols

This mechanism involves:

  • Prodrug Activation: The piperidinol compound acts as a prodrug. Upon entering the bacterial cell, it is thought to undergo activation, potentially within the enzyme's active site, to form a highly reactive phenyl vinyl ketone (PVK) intermediate [1] [2].
  • Covalent Adduct Formation: The PVK intermediate is highly electrophilic. It is attacked by the sulfhydryl group of the essential cysteine residue within the NAT enzyme's active site, forming a stable, covalent adduct [1] [2] [3].
  • Irreversible Enzyme Inactivation: This covalent modification permanently inactivates the NAT enzyme, disrupting its critical function in cholesterol metabolism and cell wall lipid synthesis, ultimately leading to bacterial death [2] [3].

Conclusion for Researchers

Piperidinols represent a promising class of anti-tubercular agents with a novel, covalent mechanism of action targeting the essential enzyme NAT.

  • Key Advantages: Their irreversible mechanism can lead to prolonged pharmacodynamic effects. The selectivity for prokaryotic NAT enzymes over human orthologs reduces the potential for host toxicity [2] [3].
  • Research Implications: The structure-activity relationship (SAR) data provides a clear blueprint for medicinal chemistry optimization. Future work can focus on improving pharmacokinetic properties, such as solubility and metabolic stability, while retaining the potent covalent inhibition.

References

Metabolic Stability of Piperidine vs. Piperazine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from recent studies on compounds featuring piperidine and piperazine rings, highlighting their metabolic stability and other relevant pharmacological properties.

Compound / Scaffold Core Structure Key Pharmacological Data Metabolic Stability (in vitro half-life, t₁/₂) Key Findings & Structural Insights
Aminopiperidine Leads [1] Piperidine High DAT affinity (Ki = 30.0 - 77.2 nM); minimal locomotor stimulation in mice (atypical DAT inhibitor profile) Showed "moderate metabolic stability" in rat liver microsomes (specific t₁/₂ values not provided) Bioisosteric replacement of piperazine with aminopiperidine explored to overcome "metabolic instability" of earlier piperazine-based leads [1].

| Piperazine Compound 1 [2] | Piperazine | Not the primary focus of the study | MLM: 2 min HLM: 3 min Classified as rapid clearance [2] | Major metabolism sites: aromatic rings (M1a/b) and nitrogen atoms (M2). "Fluorine-blocking" on aromatic rings and reducing electron density improved stability [2]. | | Stabilized Piperazine 29 [2] | Piperazine | Not the primary focus of the study | MLM: 113 min HLM: 105 min Classified as stable [2] | Demonstrated that strategic structural modifications (e.g., fluorination, heterocycle replacement) can drastically improve piperazine metabolic stability by >50-fold [2]. | | Piperidine vs. Piperazine in H3/σ1R Ligands [3] | Piperidine vs Piperazine | Compound 5 (Piperidine): hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nM Compound 4 (Piperazine): hH3R Ki = 3.17 nM; σ1R Ki = 1531 nM [3] | Stability not measured, but illustrates strategic scaffold selection | Piperidine identified as a "critical structural element" for high dual H3/σ1 receptor affinity versus its piperazine analogue in a direct molecular comparison [3]. |

Experimental Protocols for Metabolic Stability Assessment

The methodologies below are standardized protocols for generating the type of metabolic stability data referenced in the table above.

  • In Vitro Intrinsic Clearance Assay using Liver Microsomes [2] [4]
    • Incubation System: Test compound (typically 0.1-1 µM) is incubated with liver microsomes (e.g., 0.5-1 mg protein/mL) from relevant species (human, rat, mouse) in a phosphate buffer (pH 7.4) at 37°C.
    • Reaction Initiation: The reaction is started by adding the cofactor NADPH (e.g., 1 mM), which is essential for cytochrome P450 enzyme activity.
    • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
    • Reaction Termination: The reaction in each aliquot is stopped with an organic solvent like ice-cold acetonitrile, which also precipitates proteins.
    • Analysis: The samples are centrifuged, and the supernatant is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the parent compound's remaining concentration over time.
    • Data Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the exponential decay of the compound concentration.

The workflow for this standard experimental process is as follows:

G start Prepare Test Compound and Liver Microsomes incubate Incubate with NADPH at 37°C start->incubate sample Collect Aliquots at Multiple Time Points incubate->sample stop Stop Reaction with Ice-cold Acetonitrile sample->stop analyze Analyze via LC-MS to Measure Parent Compound stop->analyze calculate Calculate Half-life (t₁/₂) and Intrinsic Clearance analyze->calculate

Key Considerations for Researchers

When evaluating these scaffolds for drug discovery, consider the following insights from the literature:

  • Piperazine as a Metabolic Hotspot: Unmodified piperazine rings, especially when connected to aromatic systems, can be a primary site of metabolism, leading to very rapid clearance, as seen with Compound 1 [2].
  • Scaffold Selection is Strategy-Dependent: The choice is not inherently absolute. Piperidine may be preferred for a specific target profile (e.g., H3/σ1R affinity) [3], while piperazine can be highly successful if its potential metabolic liabilities are designed out early.
  • Strategic Modification is Crucial: The dramatic improvement in stability from Compound 1 to Compound 29 shows that piperazine's stability can be optimized through rational design, such as [2]:
    • Blocking Metabolism: Adding electron-withdrawing groups (e.g., fluorine) to aromatic rings.
    • Scaffold Hopping: Replacing the piperazine ring with a piperidine or other saturated heterocycle, a bioisosteric approach successfully employed in the modafinil analogue series [1].

How to Proceed with Your Evaluation

Given the lack of a direct comparison for 2-Piperidinol, I suggest the following path forward:

  • Consult Specialized Databases: Search SciFinderⁿ or Reaxys for specific metabolic stability data on this compound and its derivatives.
  • Perform In Silico Modeling: Use software like Meteor Nexus or SMARTCyp to predict potential sites of metabolism and compare the relative lability of the this compound and piperazine scaffolds [2].
  • Design a Direct Experimental Comparison: The most definitive approach would be to synthesize a matched pair of compounds that differ only in their core (this compound vs. piperazine) and evaluate them side-by-side using the standard liver microsome assay described above.

References

Comparative Analysis of Piperidone Proteasome Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identifier Cytotoxic Potency (CC50/IC50) Key Cancer Cell Lines Tested Evidence of Proteasome Inhibition Primary Experimental Methods for Validation
2608 & 2610 [1] Low micromolar to nanomolar range Breast, pancreatic, leukemia, lymphoma, colon Increased levels of poly-ubiquitinated proteins [1] • Induced intrinsic apoptosis [1] Cytotoxicity (CC50) assays [1] • Caspase-3/7 activation assays [1] • Western blot for ubiquitinated proteins [1] • Mitochondrial depolarization & ROS assays [1]
P1 & P2 [2] Nanomolar concentrations Leukemia/Lymphoma (e.g., HL-60, CCRF-CEM) Transcriptome analysis (unfolded protein response) [2] • Upregulation of pro-apoptotic protein Noxa [2] MTS cytotoxicity assays [2] • AmpliSeq transcriptome analysis & RT-qPCR [2] • Annexin V/PI staining for apoptosis [2] • Mitochondrial membrane potential assays [2]

Detailed Experimental Protocols

For researchers looking to validate the proteasome inhibition activity of novel compounds, the following key methodologies are essential.

Assessing Proteasome Inhibition Directly
  • Poly-Ubiquitinated Protein Accumulation: Treat cells with the candidate compound, lyse them, and perform a Western blot using an anti-polyubiquitin antibody. An increase in high-molecular-weight smearing indicates successful proteasome inhibition, as ubiquitinated proteins cannot be degraded [1].
  • Activity-Based Probe Profiling: Use fluorescent activity-based probes (e.g., MV151) that covalently bind to active proteasome subunits. Cell lysates from treated and untreated samples are incubated with the probe and analyzed by SDS-PAGE. A reduction in fluorescent labeling indicates direct inhibition of the proteasome's active sites [3].
Measuring Functional Cellular Consequences
  • Cytotoxicity Assays: Use standard assays like MTS to determine the half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) after 22-48 hours of compound exposure [1] [2].
  • Apoptosis Detection: Employ Annexin V/7-AAD staining followed by flow cytometry to quantify early and late apoptotic cell populations [1] [2].
  • Mitochondrial Dysfunction: Use JC-1 or similar dyes to measure mitochondrial membrane potential (ΔΨm). A decrease in potential is a hallmark of the intrinsic apoptotic pathway [1] [2].
  • Caspase Activation: Perform luminescent or fluorescent assays to measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis [1].
Mechanistic Pathway Analysis
  • Transcriptome Analysis: Utilize techniques like RNA-Seq or AmpliSeq to analyze global gene expression changes. Pathway analysis can then confirm the induction of expected cellular states, such as the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which are downstream of proteasome inhibition [2].
  • Key Target Validation: Validate transcriptome findings by measuring the upregulation of specific pro-apoptotic genes, such as Noxa (PMAIP1), at both the mRNA (via RT-qPCR) and protein (via Western blot) levels. Noxa is a critical mediator of proteasome inhibitor-induced apoptosis [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the established mechanism by which piperidone compounds induce cell death, integrating findings from multiple studies.

G cluster_0 Proteotoxic Stress Piperidone Piperidone Compound ProteasomeInhibition Inhibition of 20S Proteasome (β5 Chymotrypsin-like Activity) Piperidone->ProteasomeInhibition Direct Binding UbiquitinatedProteins Accumulation of Poly-Ubiquitinated Proteins ProteasomeInhibition->UbiquitinatedProteins Blocks Degradation ERstress Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) UbiquitinatedProteins->ERstress TranscriptionalChanges Transcriptional Changes (e.g., Noxa Upregulation) ERstress->TranscriptionalChanges MitochondrialApoptosis Mitochondrial Dysfunction (Depolarization, ROS) TranscriptionalChanges->MitochondrialApoptosis CaspaseActivation Caspase-3/7 Activation MitochondrialApoptosis->CaspaseActivation Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis

This mechanism is consistent with established proteasome inhibitors like Bortezomib, where inducing proteotoxic stress is a primary anti-cancer strategy [2] [4].

Key Research Implications

  • Scaffold Potential: The piperidone structure represents a promising scaffold for developing novel proteasome inhibitors, particularly for oncology research [1] [2].
  • Resistance Investigation: A recent study identified the acid ceramidase (ASAH1) as a key regulator of proteasome inhibitor resistance in multiple myeloma. Targeting ASAH1 restored sensitivity, suggesting a potential combination strategy that could also be relevant for piperidone-based compounds [5].
  • Broader Relevance: The successful validation of these compounds underscores that proteasome inhibition remains a viable strategy for targeting cancer cells, which are more dependent on proteasome activity than normal cells [6] [2].

References

×

XLogP3

0.1

Other CAS

45506-41-0

Dates

Last modified: 08-15-2023

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